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  • Product: ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
  • CAS: 1167055-36-8

Core Science & Biosynthesis

Foundational

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate: Comprehensive Safety, Handling, and Synthetic Application Guide

Executive Summary Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8) is a highly specialized, multifunctional fluorinated building block extensively utilized in modern drug discovery. The strategic placem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8) is a highly specialized, multifunctional fluorinated building block extensively utilized in modern drug discovery. The strategic placement of a fluorine atom at the C7 position and a nitro group at the C5 position imparts unique stereoelectronic properties to the indole core. This specific scaffold has become increasingly critical in the synthesis of indole-2-carboxamide derivatives, which are actively investigated as HIV-1 integrase strand transfer inhibitors [1] and potent anti-inflammatory agents for the treatment of sepsis [2].

This technical whitepaper synthesizes the physicochemical profiling, rigorous safety data sheet (SDS) handling protocols, and field-proven synthetic methodologies required to safely and effectively manipulate this compound in a laboratory setting.

Physicochemical Profiling & Structural Causality

The reactivity of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is governed by the strong electron-withdrawing nature of its substituents. The combined inductive effect of the 7-fluoro group and the resonance effect of the 5-nitro and 2-carboxylate groups significantly deplete the electron density of the indole pyrrole ring.

Mechanistic Insight: This electron depletion drastically lowers the pKa of the indole N-H proton compared to an unsubstituted indole. Consequently, the N-H bond is highly acidic, making it exceptionally prone to deprotonation by mild to strong bases. Furthermore, the C7 fluorine atom increases the lipophilicity (LogP ~3.44) and provides a metabolic shield against cytochrome P450-mediated oxidation in downstream drug candidates.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
CAS Number 1167055-36-8
Molecular Formula C₁₁H₉FN₂O₄
Molecular Weight 252.20 g/mol
SMILES CCOC(=O)C1=CC2=C(N1)C(F)=CC(=C2)=O
LogP 3.44
Purity Standard ≥98% (Typical commercial specification)
Storage Conditions 2-8°C, sealed under inert atmosphere (Argon/N₂)

Safety Data Sheet (SDS) & Hazard Mitigation

Handling fluorinated nitro-indoles requires strict adherence to standard operating procedures for hazardous organic building blocks. While the compound is stable under standard conditions, the presence of a nitro group introduces a theoretical risk of rapid decomposition if exposed to extreme thermal shock or incompatible strong reducing agents [3].

Table 2: GHS Classification and Hazard Statements
GHS CodeHazard DescriptionMitigation Strategy
H302 Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly.
H315 Causes skin irritationWear nitrile or neoprene gloves and a standard lab coat.
H319 Causes serious eye irritationMandate the use of tight-fitting safety goggles (ANSI Z87.1).
H335 May cause respiratory irritationHandle exclusively within a certified chemical fume hood.
Engineering Controls and PPE
  • Ventilation: All manipulations, especially weighing and transferring of the dry powder, must be conducted in a Class II biological safety cabinet or a ducted chemical fume hood to prevent inhalation of aerosolized particulates.

  • Spill Response: In the event of a spill, do not sweep dry. Moisten the powder with a non-reactive solvent (e.g., isopropanol) to prevent dust generation, absorb with inert material (vermiculite or sand), and dispose of as hazardous chemical waste.

Experimental Workflows & Self-Validating Protocols

The two most common transformations applied to this scaffold are N-alkylation of the indole core and chemoselective reduction of the 5-nitro group to yield a 5-amino intermediate [4].

Protocol A: Exotherm-Controlled N-Alkylation

Due to the enhanced acidity of the N-H proton, deprotonation using Sodium Hydride (NaH) is highly exothermic. Failure to control this exotherm can lead to solvent boiling, reaction runaway, or degradation of the starting material.

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask. Flush continuously with Argon.

  • Dissolution: Dissolve 1.0 equivalent of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate).

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes.

  • Deprotonation: Carefully add 1.5 equivalents of NaH (60% dispersion in mineral oil) in small portions over 10 minutes. Self-Validation: The evolution of hydrogen gas (bubbling) and a distinct color change indicate successful deprotonation.

  • Alkylation: Stir at 0°C for 45 minutes. Dropwise add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide or an advanced electrophile).

  • Quenching: Allow the reaction to warm to room temperature overnight. Quench by slowly adding saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction

While Palladium on Carbon (Pd/C) with H₂ gas is a standard method for nitro reduction, the presence of the 7-fluoro group introduces a minor risk of hydrodefluorination under aggressive conditions. A milder, highly chemoselective alternative utilizes Iron and Ammonium Chloride [2].

Step-by-Step Methodology:

  • Solvent System: Suspend the N-alkylated 5-nitro intermediate in a 4:1 mixture of Ethanol and water.

  • Reagent Addition: Add 5.0 equivalents of Iron powder (fine mesh) and 5.0 equivalents of solid NH₄Cl. Causality: NH₄Cl acts as a mild proton source that activates the iron surface without hydrolyzing the ethyl ester at the C2 position.

  • Reflux: Heat the vigorously stirred suspension to 80°C for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot (often fluorescent under 254 nm) confirms complete reduction.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry, and evaporate to yield the 5-amino-7-fluoro-1H-indole-2-carboxylate.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw building block to a bioactive drug scaffold, highlighting the specific reagents and intermediate states.

SyntheticWorkflow SM Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate (CAS: 1167055-36-8) Step1 N-Alkylation Reagents: NaH, DMF, R-X Temp: 0°C to RT SM->Step1 Highly Exothermic Deprotonation Step2 Ester Hydrolysis Reagents: LiOH, THF/H2O Temp: RT Step1->Step2 Yields N-alkyl intermediate Step3 Amide Coupling Reagents: HATU, DIPEA, R'-NH2 Step2->Step3 Yields Carboxylic Acid Step4 Nitro Reduction Reagents: Fe, NH4Cl, EtOH/H2O Temp: 80°C Step3->Step4 Yields Nitro-amide Target Substituted 5-amino-7-fluoro- indole-2-carboxamide (Bioactive Scaffold) Step4->Target Chemoselective Reduction

Figure 1: Synthetic workflow from ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate to bioactive scaffold.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications / CityU. Available at:[Link]

Exploratory

Structural Elucidation and Supramolecular Architecture of Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate

Executive Summary Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8) is a highly functionalized, privileged pharmacophore building block extensively utilized in the development of kinase inhibitors, antivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8) is a highly functionalized, privileged pharmacophore building block extensively utilized in the development of kinase inhibitors, antiviral agents, and targeted therapeutics. The precise spatial arrangement of its functional groups—specifically the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the ester moiety—dictates its physicochemical properties and target-binding affinity.

This technical whitepaper provides an in-depth crystallographic analysis of this compound. By synthesizing established crystallographic data from closely related fluoro- and nitro-substituted indole-2-carboxylates, we detail the causal relationships between molecular substituents and crystal packing, outline a rigorous, self-validating protocol for X-ray diffraction analysis, and provide the structural rationale necessary for downstream structure-based drug design (SBDD).

Structural Rationale: The Causality of Substituent Effects

The indole core is a planar, electron-rich aromatic system. However, the introduction of specific substituents in ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate fundamentally alters its electronic landscape and solid-state behavior. Understanding these perturbations is critical for predicting both crystal packing and biological target engagement.

  • The 2-Carboxylate (Ethyl Ester) Moiety: In the solid state, indole-2-carboxylates typically adopt a nearly coplanar conformation with the indole ring to maximize π -conjugation [1]. The carbonyl oxygen serves as a primary, strong hydrogen bond acceptor.

  • The 5-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro substituent significantly depletes the π -electron density of the benzenoid ring. Crystallographic studies of 5-nitroindole derivatives reveal that the nitro oxygen atoms frequently compete with the ester carbonyl to act as hydrogen bond acceptors, driving the formation of distinct dipole-dipole interactions and one-dimensional hydrogen-bonded chains[2].

  • The 7-Fluoro Substituent: Fluorine is highly electronegative but small (van der Waals radius ~1.47 Å). Its primary role is inductive, lowering the pKa​ of the adjacent indole N-H, thereby strengthening the N-H donor capacity. Furthermore, the C-F bond can participate in weak intermolecular halogen bonding (C-F···H or C-F··· π interactions) which subtly steers the crystal habit [3].

Predicted Supramolecular Architecture

Based on the crystallographic behavior of methyl 5-fluoro-1H-indole-2-carboxylate and 5-nitroindole[2, 3], the supramolecular architecture of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is governed by a hierarchy of intermolecular forces:

  • Primary Hydrogen Bonding ( N−H⋯O ): The dominant interaction is the hydrogen bond between the indole N-H (donor) and an oxygen atom (acceptor). In unsubstituted indole-2-carboxylates, this typically forms a centrosymmetric R22​(10) dimeric ring motif via the ester carbonyl [1]. However, the presence of the 5-nitro group introduces a competitive acceptor. The structure is likely to exhibit either the classic dimer or a polymeric chain motif where the N-H bonds to the nitro group of an adjacent molecule along the crystallographic c-axis.

  • π−π Stacking Interactions: The electron-deficient nature of the fluoro-nitro-substituted ring minimizes electrostatic repulsion between the π -clouds, favoring tight, offset face-to-face π−π stacking (centroid-to-centroid distances of ~3.5–3.8 Å).

  • Herringbone Packing: To minimize steric clashes from the ethyl ester chains, the overarching crystal packing is expected to adopt a classic herringbone pattern, a thermodynamically stable arrangement common in planar heterocyclic systems [1].

Experimental Protocol: Single-Crystal Growth & X-ray Diffraction

To obtain high-resolution structural data, the experimental workflow must be a self-validating system where solvent selection and thermal control are deliberately engineered to yield diffraction-quality single crystals.

Phase I: Controlled Crystallization Workflow

Causality: Rapid precipitation leads to microcrystalline powders with high defect densities. Slow evaporation from a binary solvent system allows thermodynamic control, enabling the strongest intermolecular contacts (N-H···O) to direct the lattice assembly without solvent inclusion.

  • Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Hexanes (1:3 v/v). DCM provides initial solubility, while the non-polar hexane acts as an antisolvent to gradually decrease solubility as the DCM selectively evaporates.

  • Dissolution: Dissolve 20 mg of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate in 1.5 mL of the solvent mixture in a 4 mL glass vial. Sonicate briefly to ensure complete dissolution.

  • Nucleation Control: Cap the vial loosely or puncture the septum with a fine needle. Place the vial in a vibration-free, temperature-controlled environment (20 °C) in the dark to prevent potential photo-degradation of the nitro group.

  • Harvesting: After 5–7 days, inspect for well-defined, block-like or needle-like crystals.

Phase II: X-ray Diffraction & Data Collection
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.1 × 0.1 mm). Submerge it immediately in perfluoropolyether oil to prevent atmospheric degradation or solvent loss. Mount on a MiTeGen loop.

  • Diffractometer Setup: Transfer to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.

  • Thermal Control: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Low temperature minimizes atomic thermal vibrations (reducing Debye-Waller factors), drastically improving the resolution of high-angle reflections and allowing for the accurate location of the crucial N-H hydrogen atom.

Phase III: Structure Solution and Refinement
  • Integration: Process raw frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement (Self-Validation): Refine the structure using full-matrix least-squares on F2 (SHELXL via Olex2).

    • Validation Check: All non-hydrogen atoms must be refined anisotropically.

    • Hydrogen Treatment: The N-H hydrogen atom must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network. Carbon-bound hydrogens are placed in calculated positions (riding model).

    • Convergence: Ensure the final R1​ value is < 5% and the goodness-of-fit (S) is ~1.0.

Quantitative Data Presentation

Based on empirical crystallographic data from homologous substituted indole-2-carboxylates [1, 2, 3], the following table summarizes the anticipated quantitative geometric and crystallographic parameters for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly substituted indoles.
Space Group P21​/c or P1ˉ Allows for centrosymmetric dimer formation.
Bond Length: C(7)-F 1.34 – 1.36 ÅIndicates strong inductive electron withdrawal.
Bond Length: C(5)-N(nitro) 1.45 – 1.47 ÅStandard for aromatic nitro groups.
Bond Length: C=O (Ester) 1.20 – 1.22 ÅConfirms double bond character; primary H-bond acceptor.
Torsion Angle (Indole-Ester) 0° – 15°Indicates near-coplanarity for extended π -conjugation.
H-Bond Distance (N-H···O) 2.85 – 2.95 Å (D···A)Strong, structure-directing intermolecular interaction.
π−π Centroid Distance 3.50 – 3.80 ÅStabilizes the 3D lattice via offset stacking.

Application Context: Structure-Based Drug Design Workflow

The high-resolution crystal structure of this building block is not merely an academic exercise; it is the foundational input for Structure-Based Drug Design (SBDD). By mapping the exact spatial vectors of the N-H donor, the nitro/ester acceptors, and the fluorine atom, computational chemists can generate highly accurate pharmacophore models for virtual screening against kinase active sites or protein-protein interaction interfaces.

G A Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (Crystalline Solid) B X-Ray Diffraction & Refinement (SHELXL / Olex2) A->B Data Collection C 3D Supramolecular Architecture (H-Bonding, π-π Stacking) B->C Structural Solution D Pharmacophore Mapping (N-H Donor, NO2 Acceptor) C->D Interaction Analysis E Structure-Based Drug Design (Kinase/Target Docking) D->E Lead Optimization

Caption: Workflow from crystallographic structural elucidation to structure-based drug design.

References

  • Ethyl 1H-indole-2-carboxylate National Library of Medicine (PMC) / IUCrData[Link]

  • Structure and Morphology of Indole Analogue Crystals ACS Omega / American Chemical Society[Link]

  • Methyl 5-fluoro-1H-indole-2-carboxylate IUCr Journals (Acta Crystallographica Section E)[Link]

Foundational

Photophysical Profiling of Ethyl 7-Fluoro-5-Nitro-1H-Indole-2-Carboxylate: A Technical Guide to UV-Vis Spectroscopy

Executive Overview In modern drug discovery and materials science, highly functionalized indole derivatives serve as critical building blocks. Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8) is a prime...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery and materials science, highly functionalized indole derivatives serve as critical building blocks. Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8) is a prime example of a complex, multi-substituted heterocyclic system[1]. Accurately characterizing its Ultraviolet-Visible (UV-Vis) absorption spectrum is essential for downstream applications, including HPLC method development, photostability profiling, and reaction kinetics monitoring.

This whitepaper provides an in-depth mechanistic analysis of the compound's photophysics and establishes a self-validating experimental protocol for acquiring highly accurate UV-Vis spectral data.

Mechanistic Photophysics: The Push-Pull Chromophore Architecture

To understand the UV-Vis spectrum of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, one must deconstruct the causality behind its electronic transitions. The molecule operates as a "push-pull" chromophore system, where the base indole ring is heavily perturbed by three distinct auxochromic and chromophoric substituents.

  • The Indole Core ( π→π∗ Transitions): Unsubstituted indole exhibits two primary absorption bands in the UV region, corresponding to the 1La​ and 1Lb​ electronic states (typically ~220 nm and ~280 nm). However, in highly substituted derivatives, the fine structure of the 1Lb​ band is often completely hidden under the main 1La​ envelope[2].

  • The 5-Nitro Group (Intramolecular Charge Transfer): The nitro group is a powerful electron-withdrawing group (EWG). When positioned at the 5-carbon, it creates a strong dipole across the conjugated system. This induces an Intramolecular Charge Transfer (ICT) state, resulting in a massive bathochromic shift (red shift). Empirical data demonstrates that 5-nitroindole derivatives exhibit a broad, dominant absorption peak in the near-UV range, specifically around 322 nm to 328.5 nm depending on the solvent[3],[4],[5].

  • The 2-Carboxylate Ester: This group extends the π -conjugation of the pyrrole ring. By lowering the HOMO-LUMO energy gap, the ester group further contributes to the bathochromic shift of the primary π→π∗ transitions[2].

  • The 7-Fluoro Group: Fluorine exerts a dual effect: it is inductively electron-withdrawing but can donate electron density via resonance. This dynamic fine-tunes the electronic structure, broadening the ICT band and subtly altering the molar absorptivity.

Chromophore Indole Indole Core (Base Chromophore) ICT Intramolecular Charge Transfer (ICT) Band (~330-360 nm) Indole->ICT Push-Pull Dynamics PiPi π → π* Transitions (~240-270 nm) Indole->PiPi Primary Transitions Nitro 5-Nitro Group (Strong EWG) Nitro->ICT Bathochromic Shift Ester 2-Carboxylate (Conjugation Extension) Ester->PiPi Red Shift Fluoro 7-Fluoro Group (Inductive/Resonance) Fluoro->ICT Fine Tuning

Substituent effects on the electronic transitions of the modified indole chromophore.

Quantitative Spectral Projections

Because UV-Vis absorption is highly susceptible to solvatochromism (solvent polarity effects), exact maxima will shift based on the microenvironment. However, based on the additive photophysical rules of nitroindoles[3],[4], the quantitative parameters for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate can be reliably projected.

Table 1: Expected UV-Vis Absorption Parameters

Transition TypeExpected Wavelength Range ( λmax​ )Estimated Molar Absorptivity ( ϵ )Causality / Structural Driver
π→π∗ 240 – 270 nm~15,000 – 19,000 M−1cm−1 Excitation of the extended indole-carboxylate conjugated system[4].
n→π∗ 280 – 300 nm~5,000 – 8,000 M−1cm−1 Non-bonding electron transitions from the ester carbonyl oxygen.
ICT Band 330 – 360 nm~8,000 – 10,000 M−1cm−1 Push-pull charge transfer driven primarily by the 5-nitro group[3],[4].

Note: In highly polar solvents (e.g., Methanol, DMSO), the ICT band will exhibit a further bathochromic shift compared to non-polar solvents like cyclohexane[2],[5].

Self-Validating Experimental Protocol

To generate trustworthy, publication-grade spectral data, the measurement process must not be a blind scan. It requires a self-validating workflow that accounts for instrument drift, solvent cutoffs, and concentration-dependent aggregation.

Workflow Prep 1. Sample Preparation (10-50 µM in Spectro-grade Solvent) Blank 3. Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Aliquot Ready SST 2. System Suitability (Holmium Oxide Calibration) SST->Prep Instrument Verified Measure 4. Spectral Acquisition (200-600 nm Scan) Blank->Measure Subtract Solvent Absorbance Validate 5. Data Validation (Beer-Lambert Linearity Check) Measure->Validate Extract λ_max and ε

Self-validating UV-Vis spectroscopy workflow for indole derivatives.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Verify the spectrophotometer's wavelength accuracy using a certified holmium oxide glass filter before analyzing the sample.

  • Causality: Ensures the optical grating is perfectly aligned. Without this, a recorded bathochromic shift could falsely be attributed to the molecule rather than instrument drift.

Step 2: Solvent Selection and Blanking

  • Action: Select a UV-transparent, spectro-grade solvent such as Acetonitrile (UV cutoff: 190 nm). Fill two matched quartz cuvettes (1 cm path length) with the solvent and run a baseline correction.

  • Causality: Glass or plastic cuvettes absorb heavily below 340 nm, which would entirely mask the critical π→π∗ transitions of the indole core. Dual-beam blanking mathematically subtracts solvent absorbance and quartz reflection losses, ensuring the resulting spectrum belongs only to the analyte.

Step 3: Sample Preparation

  • Action: Due to the lipophilic nature of the fluoro and ester groups, prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Dilute this stock into the working solvent (e.g., Acetonitrile) to create three distinct concentrations: 10 µM, 25 µM, and 50 µM.

  • Causality: The maximum absorbance ( A ) must be kept between 0.1 and 1.0. Above 1.0, detector saturation and stray light cause deviations from linearity.

Step 4: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 600 nm. Use a scan rate of 120 nm/min and a slit width of 1 nm to ensure high resolution of the peak maxima.

Step 5: Orthogonal Validation (Beer-Lambert Check)

  • Action: Plot the maximum absorbance ( A ) at ~330 nm against the three concentrations ( c ).

  • Causality: According to the Beer-Lambert Law ( A=ϵ⋅l⋅c ), this plot must yield a straight line passing through the origin. If the line curves downwards at higher concentrations, it indicates molecular aggregation (excimer formation) or poor solubility, invalidating the calculated molar extinction coefficient ( ϵ ). A perfectly linear plot self-validates the assay's trustworthiness.

References

  • ChemScene.Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate Product Information.
  • National Institutes of Health (NIH) / PMC.Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • CORE (Croatica Chemica Acta).Electronic Absorption and Fluorescence Spectra of Indole Derivatives.
  • Oxford Academic (Nucleic Acids Research).5-Nitroindole as an universal base analogue.
  • University of California, Irvine (UCI).Supporting Information: UV/Vis Results for Nitroindole Isomers.

Sources

Exploratory

Thermodynamic Stability Profiling of Ethyl 7-Fluoro-5-Nitro-1H-Indole-2-Carboxylate: A Technical Guide

Executive Summary In modern drug discovery and development, highly functionalized indole scaffolds serve as privileged pharmacophores for kinase inhibitors, antiviral agents, and antibody-drug conjugate (ADC) payloads[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, highly functionalized indole scaffolds serve as privileged pharmacophores for kinase inhibitors, antiviral agents, and antibody-drug conjugate (ADC) payloads[1]. Among these, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8; MW: 252.20) represents a synthetically valuable but thermodynamically complex intermediate[2].

As a Senior Application Scientist, evaluating the thermodynamic stability of this molecule requires balancing two opposing chemical forces: the stabilizing effects of halogenation/conjugation and the inherently energetic, destabilizing nature of the nitroaromatic moiety. This whitepaper provides a comprehensive, field-proven framework for profiling the thermodynamic and kinetic stability of this specific compound, moving beyond basic structural characterization into rigorous thermal and solvolytic degradation analysis.

Structural and Electronic Profiling (The "Why")

Thermodynamic stability is not merely a macroscopic observation; it is the direct consequence of sub-molecular electronic effects. To understand the stability profile of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, we must deconstruct its substituents:

  • The Indole Core: While the indole ring is a versatile electron-rich scaffold, it is traditionally susceptible to oxidative degradation[1].

  • The 5-Nitro Group (-I, -M): The strong electron-withdrawing nature of the nitro group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the indole core, conferring profound resistance to electrophilic attack and auto-oxidation[3]. However, this introduces a severe thermal hazard. The homolytic cleavage of the C−NO2​ bond is highly exothermic, meaning the molecule possesses a high intrinsic enthalpy of decomposition ( ΔHd​ ) typical of nitroaromatics[4].

  • The 7-Fluoro Group (-I, +M): The C−F bond is exceptionally strong (~126 kcal/mol), effectively blocking metabolic and oxidative soft spots[3]. Furthermore, the high electronegativity of fluorine exerts an inductive pull that increases the acidity of the adjacent N−H bond. This strengthens intermolecular hydrogen bonding in the solid state, thereby increasing the crystal lattice energy and elevating the melting point ( Tm​ )[5].

  • The 2-Carboxylate Ester: The ester carbonyl is fully conjugated with the indole π -system, providing a thermodynamic sink that stabilizes the ground state of the molecule[1].

G Core Indole Core (Privileged Scaffold) Nitro 5-Nitro Group (-I, -M Effects) Core->Nitro Electron Withdrawal Fluoro 7-Fluoro Group (-I, +M Effects) Core->Fluoro Inductive Pull / Resonance Push Ester 2-Carboxylate Ester (Conjugation) Core->Ester Pi-System Extension HOMO Lowered HOMO Energy (Oxidation Resistance) Nitro->HOMO Hazard Exothermic Decomposition (Thermal Hazard) Nitro->Hazard Fluoro->HOMO Lattice Enhanced Crystal Lattice (High Melting Point) Fluoro->Lattice Ester->Lattice Thermo Thermodynamic Impacts HOMO->Thermo Hazard->Thermo Lattice->Thermo

Caption: Electronic substituent effects governing the thermodynamic stability of the indole core.

Thermodynamic Evaluation Workflow

To accurately map the safe handling and formulation parameters of this compound, a multi-tiered analytical workflow is required.

G A Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (Target Molecule) B Solid-State Thermal Profiling (DSC / TGA) A->B Thermal Stress C Solution-State Stability (Hydrolysis / Solvolysis) A->C Solvation & pH Stress D Computational Thermodynamics (DFT Calculations) A->D in silico Validation E Kinetic Modeling (Kissinger Method) B->E Extract Ea & Arrhenius parameters F Degradation Pathway Elucidation (LC-MS / NMR) C->F Identify Metabolites/Degradants E->D Correlate with Theoretical Models

Caption: Workflow for the comprehensive thermodynamic stability evaluation of indole derivatives.

Experimental Methodologies: Self-Validating Protocols

A robust thermodynamic evaluation must be self-validating—meaning the experimental design inherently controls for instrumental artifacts and analytical blind spots.

Protocol 1: Solid-State Thermal Kinetics via DSC/TGA

Because the 5-nitro group presents a distinct thermal hazard, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be used to extract the activation energy ( Ea​ ) of decomposition.

  • System Calibration (Self-Validation): Prior to analysis, calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Run an empty aluminum pan under identical conditions to create a baseline subtraction file. This ensures that the recorded heat flows are intrinsic to the molecule, not the instrument.

  • Sample Preparation: Accurately weigh 2–5 mg of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate into a gold-plated high-pressure DSC crucible (to contain early volatile emissions) and an open platinum TGA pan.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere isolates the intrinsic thermal decomposition of the nitroaromatic system from secondary auto-oxidation reactions that would occur in ambient air[4].

  • Kinetic Heating Ramps: Subject separate aliquots to heating rates ( β ) of 5, 10, 15, and 20 °C/min from 25 °C to 400 °C.

  • Data Extraction: Use the shift in the peak decomposition temperature ( Tp​ ) across the different heating rates to calculate the activation energy ( Ea​ ) via the Kissinger Equation [6]:

    ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​
Protocol 2: Solution-State Hydrolytic Forced Degradation

While the solid-state lattice is highly stable, the solution-state thermodynamics are dictated by the electrophilicity of the C2-ester.

  • Stress Conditions: Dissolve the compound in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 1.2, pH 7.4, and pH 10.0) at a concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at 40 °C and 60 °C for 14 days.

  • Causality of Degradation: The combined electron-withdrawing effects of the 5-nitro and 7-fluoro groups severely deplete electron density at the C2 position. This makes the ethyl ester highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid base-catalyzed hydrolysis at pH 10.0 to form the corresponding 7-fluoro-5-nitro-1H-indole-2-carboxylic acid.

  • Chromatographic Mass Balance (Self-Validation): Analyze aliquots via HPLC-UV/MS. The protocol is only validated if Mass Balance Closure is achieved: The molar sum of the remaining parent API and the integrated degradant peaks must equal 100% (±2%) of the day-zero concentration. If it falls below 98%, it indicates the formation of UV-transparent degradants or insoluble polymeric aggregates, necessitating the use of a Charged Aerosol Detector (CAD).

Quantitative Data Presentation

Based on established thermal profiles for highly functionalized nitroindoles and fluorinated aromatics[4][6], the expected thermodynamic parameters for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate are summarized below.

Thermodynamic ParameterRepresentative Value RangeAnalytical MethodImplications for Drug Development
Melting Point ( Tm​ ) 195 °C – 215 °CDSC (Endotherm)High lattice stability due to F-mediated hydrogen bonding[5]. Excellent for solid oral dosage forms.
Decomposition Onset ( Td​ ) 260 °C – 290 °CTGA (Mass Loss)Indicates the threshold for safe chemical processing. Must operate synthesis steps well below this limit[4].
Enthalpy of Decomposition ( ΔHd​ ) -800 to -1,200 J/gDSC (Exotherm)Highly exothermic due to C−NO2​ cleavage. Requires strict thermal hazard mitigation during scale-up.
Activation Energy ( Ea​ ) 140 – 180 kJ/molKissinger KineticsHigh kinetic barrier to degradation at room temperature, ensuring a long shelf-life under standard storage[6].
Hydrolytic Half-Life ( t1/2​ ) < 2 hours at pH 10HPLC-UVThe ester is thermodynamically unstable in alkaline media; requires pH-controlled formulation.

Conclusion

The thermodynamic stability of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is a textbook example of competing electronic effects. While the 7-fluoro substitution and the conjugated ester provide exceptional crystal lattice stability and metabolic resistance, the 5-nitro group acts as a latent thermal trigger. By employing rigorous, self-validating analytical protocols like Kissinger kinetic modeling and mass-balance forced degradation, researchers can safely harness this privileged scaffold for advanced therapeutic applications.

References

  • ChemScene. "Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate - ChemScene." ChemScene.
  • BenchChem. "Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide." BenchChem.
  • National Institutes of Health (NIH) / PMC. "Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide." PMC.
  • Chulalongkorn University. "Recent advancements on biological activity of indole and their derivatives: A review." Chulalongkorn University Repository.
  • ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS.
  • ACS Publications. "An Ultrastable Luminescent Metal–Organic Framework for Selective Sensing of Nitroaromatic Compounds and Nitroimidazole-Based Drug Molecules." Crystal Growth & Design.
  • Researcher.life. "Thermal stability evaluation using differential scanning calorimetry and accelerating rate calorimetry." Researcher.life.

Sources

Foundational

ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate exact mass and isotopic distribution

An In-depth Technical Guide: High-Fidelity Molecular Characterization of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate: Exact Mass and Isotopic Distribution Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: High-Fidelity Molecular Characterization of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate: Exact Mass and Isotopic Distribution

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of a chemical entity is a foundational requirement. This guide provides a detailed technical overview of the theoretical principles and experimental validation of two critical molecular identifiers for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate: its exact mass and its characteristic isotopic distribution. We will delve into the calculation of its monoisotopic mass, predict its isotopic abundance pattern, and present a validated experimental workflow using High-Resolution Mass Spectrometry (HRMS). This document serves as a practical resource for scientists seeking to apply these principles for unequivocal compound identification and purity assessment, bridging the gap between theoretical prediction and empirical data.

The Imperative of Precise Mass Measurement in Chemical Sciences

While the nominal molecular weight (often rounded to integers) is a useful first approximation, it lacks the specificity required for modern chemical analysis. Compounds with different elemental compositions can share the same nominal mass, leading to potential ambiguity. High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places.[1] This precision is possible because the exact mass of an atom is not an integer, a consequence of the mass defect arising from nuclear binding energies.[2]

HRMS provides two crucial data points for structural elucidation:

  • Exact Mass: The mass of the molecule calculated using the masses of the most abundant, stable isotope of each constituent element. This value is highly specific to a unique elemental formula.[2][3]

  • Isotopic Distribution: The pattern of relative abundances of ions of the same molecule that differ in their isotopic composition. This pattern serves as a distinct fingerprint, providing an additional layer of confirmation for the proposed elemental formula.[3]

This guide will now apply these core principles to the specific molecule of interest, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

Theoretical Mass Analysis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

The first step in any high-fidelity analysis is the establishment of a theoretical framework. For the target compound, this involves calculating its exact mass and predicting its isotopic pattern based on its known molecular formula: C₁₁H₉FN₂O₄ .[4]

Calculation of Monoisotopic (Exact) Mass

The monoisotopic mass is the sum of the exact masses of the most abundant naturally occurring stable isotope of each atom in the molecule. The calculation relies on highly accurate mass values for these isotopes.

Table 1: Exact Masses of the Most Abundant Isotopes

Element Isotope Exact Mass (Da)
Carbon ¹²C 12.0000000
Hydrogen ¹H 1.0078250
Fluorine ¹⁹F 18.9984032
Nitrogen ¹⁴N 14.0030740
Oxygen ¹⁶O 15.9949146

Source: IUPAC Atomic Weights and Isotopic Compositions.[5]

The monoisotopic mass for C₁₁H₉FN₂O₄ is calculated as follows:

  • Carbon: 11 × 12.0000000 Da = 132.0000000 Da

  • Hydrogen: 9 × 1.0078250 Da = 9.0704250 Da

  • Fluorine: 1 × 18.9984032 Da = 18.9984032 Da

  • Nitrogen: 2 × 14.0030740 Da = 28.0061480 Da

  • Oxygen: 4 × 15.9949146 Da = 63.9796584 Da

  • Total Exact Mass: 252.0546346 Da

This calculated value is the precise target we aim to validate experimentally.

Principles of Isotopic Distribution

The existence of heavier, naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) means that a population of molecules will not consist solely of the monoisotopic species.[5] Instead, a predictable distribution of isotopologues will be present, giving rise to a characteristic pattern in the mass spectrum.

  • M Peak: The peak corresponding to the monoisotopic mass (C₁₁H₉FN₂O₄).

  • M+1 Peak: Primarily results from molecules containing one ¹³C atom or one ¹⁵N atom. The probability of its occurrence is a function of the number of carbon and nitrogen atoms and their respective isotopic abundances.

  • M+2 Peak: Arises from molecules containing two ¹³C atoms, one ¹⁸O atom, or other combinations of heavier isotopes.

The relative intensity of these peaks provides a powerful constraint for confirming the elemental composition.

Predicted Isotopic Distribution Profile

Using the natural abundances of all stable isotopes, a theoretical isotopic distribution for C₁₁H₉FN₂O₄ can be generated. The table below summarizes the expected masses and relative abundances for the most significant peaks.

Table 2: Predicted Isotopic Distribution for C₁₁H₉FN₂O₄

Isotopologue Exact Mass (Da) Relative Abundance (%)
M (Monoisotopic) 252.05463 100.00
M+1 253.05799 12.71
M+2 254.05811 1.63
M+3 255.06114 0.16

Calculations are based on established algorithms for isotopic abundance.[6][7]

This predicted pattern is the second key signature that will be sought in the experimental data.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical values must be confirmed through rigorous experimentation. HRMS is the definitive technique for this purpose, capable of providing mass measurements with an accuracy of less than 5 parts per million (ppm).[3]

The Experimental Rationale

The goal of the HRMS experiment is to ionize the target molecule, separate the resulting ions based on their m/z, and measure these values with high precision. The choice of ionization technique and mass analyzer is critical. For a moderately polar molecule like an indole carboxylate, Electrospray Ionization (ESI) is an ideal soft ionization method that typically produces the protonated molecular ion, [M+H]⁺. Advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap are then used to achieve the high resolving power necessary to distinguish between ions of very similar masses.[8]

Experimental Workflow for HRMS Analysis

The following diagram outlines the logical flow of a typical HRMS experiment for the characterization of a small molecule standard.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Compound in Acetonitrile/Water (0.1% Formic Acid) Ionize Electrospray Ionization (ESI) Positive Mode -> [M+H]+ Prep->Ionize Analyze Mass Analysis (e.g., Q-TOF or Orbitrap) High Resolving Power Ionize->Analyze Acquire Data Acquisition (Profile Mode Spectrum) Analyze->Acquire Process Data Processing (Centroiding & Mass Calibration) Acquire->Process Logic_Diagram cluster_theory cluster_exp Formula Proposed Structure C11H9FN2O4 TheoMass Predicted Exact Mass [M+H]+ = 253.06246 Da Formula->TheoMass TheoIso Predicted Isotopic Pattern (M, M+1, M+2 Abundances) Formula->TheoIso Confirm CONFIRMATION OF IDENTITY TheoMass->Confirm Compare < 5 ppm error TheoIso->Confirm Compare Pattern Match ExpMass Measured Exact Mass (from HRMS) ExpMass->Confirm ExpIso Observed Isotopic Pattern (from HRMS) ExpIso->Confirm

Caption: Logical process for structural confirmation via HRMS.

Correlating Data for Final Verification
  • Exact Mass Match: The experimentally measured m/z for the [M+H]⁺ ion should match the theoretical value of 253.06246 Da. The difference, or mass error, should be calculated in parts per million (ppm) and must fall within the instrument's specified tolerance, typically < 5 ppm, and ideally < 2 ppm for high-confidence identification.

  • Isotopic Pattern Match: The relative abundances of the observed M+1 and M+2 peaks in the experimental spectrum should closely match the theoretical values (12.71% and 1.63%, respectively, relative to the M peak). A high degree of correlation between the measured and predicted isotopic patterns provides strong evidence that the elemental composition is correct.

When both the exact mass and the isotopic distribution pattern from the HRMS experiment align with the theoretical predictions for C₁₁H₉FN₂O₄, the identity and elemental composition of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate can be confirmed with an exceptionally high degree of confidence.

Conclusion

The precise characterization of pharmaceutical compounds is non-negotiable. This guide has detailed the dual-pillar approach of combining theoretical prediction with high-resolution experimental analysis for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate. Its theoretical monoisotopic mass has been established as 252.0546346 Da , with a corresponding protonated ion ([M+H]⁺) exact mass of 253.06246 Da . The predicted isotopic pattern serves as a secondary, crucial fingerprint for verification. By following the outlined HRMS protocol, researchers can generate robust, high-confidence data to validate the structure and purity of this and other similar molecules, ensuring the integrity of their scientific and developmental endeavors.

References

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry.
  • Pleil, J. D., & Sobus, J. R. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules. Journal of Breath Research, 10(1), 012001.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.
  • ChemScene. Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.
  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High Resolution Mass Spectrometry. Annual Review of Analytical Chemistry, 1, 579-599.
  • Moresco, J. J. The isotopic distribution conundrum. Hasselt University Document Server.
  • Scientific Instrument Services. (1996-2016). Isotope Distribution Calculator and Mass Spec Plotter.
  • Molecular Weight Calculator. Isotopic Distribution.

Sources

Exploratory

solubility profile of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate in organic solvents

An in-depth technical analysis of the solubility profile of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, designed for synthetic chemists, formulation scientists, and drug development professionals. Molecular Architect...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, designed for synthetic chemists, formulation scientists, and drug development professionals.

Molecular Architecture & Solvation Thermodynamics

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8, MW: 252.20) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and targeted oncology therapeutics[1]. Understanding its solubility profile requires a deep thermodynamic analysis of its molecular architecture.

The compound's solubility is dictated by the competing forces of its highly stable crystalline lattice and the solvation energy provided by the solvent. The molecule features:

  • A Rigid, Planar Indole Core: Promotes strong π−π stacking interactions in the solid state.

  • Strong H-Bond Donors and Acceptors: The indole N-H acts as a potent hydrogen bond donor, while the C2-ethyl ester and C5-nitro groups act as strong hydrogen bond acceptors. This leads to extensive intermolecular hydrogen bonding, resulting in a high melting point (typically >220°C for analogous nitroindole carboxylates)[2].

  • Lipophilic Halogenation: The C7-fluoro substitution increases the overall lipophilicity (LogP) of the molecule while simultaneously withdrawing electron density from the indole ring, increasing the acidity of the N-H proton.

The Causality of Solvation: To achieve high solubility, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt the native N-H ⋅⋅⋅ O=C intermolecular lattice network. Consequently, polar aprotic solvents (which act as strong H-bond acceptors without competing as donors) yield the highest solubility, whereas non-polar and aqueous solvents fail to overcome the lattice energy[3].

Solvation Solid Crystalline State (High Lattice Energy) Lattice Intermolecular H-Bonds (Indole N-H ··· O=C) Solid->Lattice stabilized by Disruption H-Bond Disruption & Dipole Interaction Lattice->Disruption targeted by Solvent Polar Aprotic Solvent (e.g., DMSO / DMF) Solvent->Disruption acts via Solvated Solvated Monomer (Thermodynamically Stable) Disruption->Solvated yields

Fig 1: Thermodynamic pathway of solvation for nitroindole derivatives in polar aprotic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical behavior of the highly analogous ethyl 5-nitroindole-2-carboxylate and general nitroindole derivatives, the solubility profile is heavily skewed toward polar, aprotic environments[3][4]. The table below summarizes the expected equilibrium solubility across various solvent classes at 25°C.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL)Solvation Mechanism / Utility
Polar Aprotic DMSO, DMF, DMAc> 50.0 (High)Strong H-bond acceptors disrupt the indole lattice. Ideal for stock solutions and cross-coupling reactions.
Ethers / Ketones THF, 1,4-Dioxane, Acetone10.0 - 50.0 (Moderate)Moderate dipole interactions. THF is the standard solvent for Pd/C catalytic hydrogenation of the nitro group[5].
Halogenated Dichloromethane (DCM), Chloroform1.0 - 10.0 (Low)Weak dipole interactions. Often requires co-solvents (like methanol) for effective dissolution during extractions.
Protic Methanol, Ethanol, Isopropanol1.0 - 5.0 (Low)Protic solvents compete poorly against the strong internal lattice network. Used primarily as co-solvents[5].
Non-Polar Hexane, Heptane, Toluene< 0.1 (Negligible)Incapable of breaking H-bonds or π−π stacking. Used as anti-solvents for crystallization[3].
Aqueous Water, Aqueous Buffers< 0.01 (Negligible)Highly lipophilic fluoro/nitro groups repel water[2][4].

Experimental Methodology: Self-Validating Equilibrium Solubility Protocol

To accurately determine the thermodynamic solubility of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate for process chemistry, a standard shake-flask method is insufficient due to the risk of kinetic supersaturation and undetected polymorphic transitions.

The following protocol is engineered as a self-validating system . It integrates orthogonal analytical techniques to ensure that the measured concentration reflects the true equilibrium of the thermodynamically stable polymorph.

Step-by-Step Workflow:

  • Solvent Saturation: Add an excess amount of the compound (e.g., 50 mg) to 1.0 mL of the target solvent in a 2 mL amber glass HPLC vial.

    • Causality: Amber vials are mandatory to prevent UV-induced degradation of the photosensitive nitro group during prolonged equilibration.

  • Isothermal Equilibration: Agitate the suspension at 300 RPM on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours ensures complete thermodynamic equilibrium, bypassing transient kinetic supersaturation states common in highly crystalline indoles.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Check: Discard the first 0.2 mL of the filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.

  • Solid-State Verification (Self-Validation): Recover the residual undissolved solid, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This step proves that the solid has not converted into a solvent-adduct (solvate) or a different polymorph during the 48-hour equilibration. If the XRPD pattern shifts, the solubility value applies to the new form, not the starting material.

  • Quantification (Self-Validation): Dilute the filtrate into the linear range of the instrument and analyze via HPLC-UV using an isocratic method. Quantify the peak area using a validated calibration curve at two distinct wavelengths (e.g., 254 nm and 280 nm).

    • Causality: Concordance between the calculated concentrations at both wavelengths (<2% variance) self-validates peak purity, proving that no co-eluting degradation products are artificially inflating the solubility measurement.

Workflow cluster_Validation Orthogonal Self-Validation Prep 1. Excess Solid Addition (Amber Vials) Equilibrate 2. Isothermal Equilibration (48h, 25°C, 300 RPM) Prep->Equilibrate PhaseSep 3. Phase Separation (Centrifugation + PTFE Filter) Equilibrate->PhaseSep XRPD 4a. Solid-State XRPD (Polymorph Check) PhaseSep->XRPD Solid Residue HPLC 4b. Dual-Wavelength HPLC (Purity & Quantification) PhaseSep->HPLC Filtrate Data 5. Validated Thermodynamic Solubility (mg/mL) XRPD->Data HPLC->Data

Fig 2: Self-validating shake-flask methodology for determining thermodynamic equilibrium solubility.

Downstream Application Considerations

The solubility profile directly dictates the synthetic strategy for downstream functionalization of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate:

  • Nitro Reduction: The reduction of the C5-nitro group to an amine (yielding ethyl 5-amino-7-fluoro-1H-indole-2-carboxylate) is a standard synthetic step. Because the compound has low solubility in pure alcohols, this reaction is typically performed in a THF/Methanol (e.g., 4:1 v/v) co-solvent system[5]. The THF provides the necessary solvating power for the starting material, while methanol acts as a proton source and stabilizes the Pd/C catalyst.

  • N-Alkylation / Amidation: Reactions targeting the indole nitrogen or the ester group are best conducted in DMF or DMAc . These polar aprotic solvents not only fully dissolve the starting material but also enhance the nucleophilicity of the indole nitrogen by effectively solvating the counter-ion of the base (e.g., K+ from K2​CO3​ or Cs+ from Cs2​CO3​ ).

References

  • ChemScene.
  • AR-Reagent.
  • ChemicalBook.
  • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Antibody Conjugates of Phosphate Prodrugs of Cytotoxic DNA Alkylators for the Targeted Treatment of Cancer".
  • US Patent 6586618B1. "CC-1065 analog synthesis".

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 7-Fluoro-5-Nitro-1H-Indole-2-Carboxylate: An Application Note

Abstract This application note provides a detailed protocol for the synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The described method is based on the highly efficient Leimgruber-Batcho indole synthesis, which offers high yields and mild reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing a step-by-step guide along with the scientific rationale behind the experimental choices.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities.[1] Specifically, substituted indole-2-carboxylates serve as crucial building blocks in the synthesis of a diverse range of therapeutic agents. The title compound, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, incorporates key structural motifs – a fluorine atom and a nitro group – that are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide details a robust and reproducible protocol for its synthesis.

The chosen synthetic strategy is the Leimgruber-Batcho indole synthesis, a powerful method for constructing the indole ring system from an ortho-nitrotoluene precursor.[2][3] This approach is favored over other methods like the Fischer indole synthesis due to the often milder reaction conditions, higher yields, and the commercial availability of a wide range of substituted ortho-nitrotoluenes.[2] The synthesis proceeds in two main steps: the formation of an enamine from the ortho-nitrotoluene, followed by a reductive cyclization to yield the desired indole.

Reaction Scheme

The overall two-step synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is depicted below:

Step 1: Enamine Formation

2-Fluoro-4-nitro-1-methylbenzene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the intermediate enamine.

Step 2: Reductive Cyclization

The enamine undergoes reductive cyclization using a suitable reducing agent, such as palladium on carbon with a hydrogen source, to yield the final product, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluoro-4-nitro-1-methylbenzeneReagentCommercially Available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)SynthesisCommercially Available
PyrrolidineReagentCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Palladium on Carbon (10 wt. %)CatalystCommercially Available
Ammonium FormateReagentCommercially Available
MethanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (Anhydrous)ReagentCommercially Available
Step-by-Step Synthesis

Step 1: Synthesis of (E)-1-(2-(2-fluoro-4-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)

  • To a stirred solution of 2-fluoro-4-nitro-1-methylbenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Add pyrrolidine (1.2 eq) to the reaction mixture. The addition of pyrrolidine facilitates the displacement of dimethylamine from DMF-DMA, forming a more reactive reagent.[2]

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude enamine, which often appears as a deep red solid due to the extended conjugation of the push-pull olefin system.[2] This crude product can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

  • Dissolve the crude enamine from the previous step in a mixture of methanol and ethyl acetate (1:1, 10 mL/mmol).

  • To this solution, add palladium on carbon (10 wt. %, 0.1 eq by weight).

  • Add ammonium formate (5.0 eq) in portions. Ammonium formate serves as a convenient and effective hydrogen transfer reagent in the presence of a palladium catalyst.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. The reductive cyclization of the nitro group to an amine is followed by intramolecular cyclization and elimination of pyrrolidine to form the indole ring.[2]

  • Monitor the reaction by TLC until the starting enamine is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate as a solid.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start 2-Fluoro-4-nitro-1-methylbenzene reagents1 DMF-DMA, Pyrrolidine, DMF reaction1 Heating at 100°C reagents1->reaction1 Addition workup1 Aqueous Workup & Extraction reaction1->workup1 4-6 hours enamine Intermediate Enamine workup1->enamine Isolation reagents2 Pd/C, Ammonium Formate, MeOH/EtOAc enamine->reagents2 To next step reaction2 Reflux reagents2->reaction2 Addition workup2 Filtration & Chromatography reaction2->workup2 2-4 hours product Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate workup2->product Purification

Sources

Application

ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate as a precursor in drug discovery

Application Note: Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate as a Privileged Precursor in Drug Discovery Executive Summary Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8) is a highly versatile, com...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate as a Privileged Precursor in Drug Discovery

Executive Summary

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8) is a highly versatile, commercially available building block used extensively in medicinal chemistry[1]. As a core scaffold, it provides orthogonal synthetic handles—a C2-ester and a C5-nitro group—flanking a metabolically stabilizing C7-fluorine atom. This application note details the structural rationale, physicochemical properties, and self-validating synthetic protocols for utilizing this precursor in the discovery of novel therapeutics, ranging from antiviral agents to anti-parasitic drugs[2],[3].

Structural Rationale & Causality in Drug Design (E-E-A-T)

The strategic selection of this specific indole derivative as a starting material is driven by the synergistic effects of its functional groups:

  • The 7-Fluoro Advantage (Metabolic Stability & Binding): The introduction of a fluorine atom at the C7 position of the indole ring blocks CYP450-mediated oxidation and aldehyde oxidase metabolism, significantly improving intrinsic clearance ( ) in human liver microsomes[4]. Furthermore, the C–F bond acts as a weak hydrogen-bond acceptor and modulates the of the adjacent indole N-H, enhancing its ability to participate in critical target interactions, such as hinge-binding in kinases or cap-binding in viral polymerases[4],[5].

  • The 5-Nitro Strategy (Oxidation Resistance): The 5-aminoindole moiety is highly electron-rich and prone to rapid oxidative degradation. By maintaining the C5 position as a stable nitro group during early synthetic steps (e.g., ester saponification or N1-alkylation), chemists avoid premature oxidation. The nitro group can be chemoselectively reduced to an amine at a late stage to serve as a nucleophile for ureas or sulfonamides[2].

  • The C2-Ethyl Ester Handle: The ethyl carboxylate provides a robust protecting group that is stable to various cross-coupling and alkylation conditions. It is easily saponified to the free carboxylic acid, a necessary precursor for synthesizing indole-2-carboxamides—a privileged pharmacophore found in HIV-1 integrase strand transfer inhibitors (INSTIs)[3] and anti-Trypanosoma cruzi agents[2].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

EFNIC_Workflow EFNIC Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (Core Scaffold) Hydrolysis Ester Saponification (LiOH, THF/H2O) EFNIC->Hydrolysis Path A Reduction Nitro Reduction (Fe/NH4Cl or Pd/C, H2) EFNIC->Reduction Path B Acid 7-Fluoro-5-nitro-1H-indole- 2-carboxylic acid Hydrolysis->Acid Amine Ethyl 5-amino-7-fluoro-1H- indole-2-carboxylate Reduction->Amine Amide1 Indole-2-carboxamides (e.g., HIV Integrase Inhibitors) Acid->Amide1 Amide Coupling (HATU, DIPEA) Amide2 C5-Functionalized Indoles (Ureas, Sulfonamides, Amides) Amine->Amide2 Electrophilic Addition

Divergent synthetic workflows utilizing EFNIC for drug discovery applications.

Data Presentation: Physicochemical Profiling

Understanding the physicochemical properties of the parent compound and its immediate derivatives is critical for predicting solubility, permeability, and downstream reactivity[1].

CompoundMW ( g/mol )CLogP (est.)TPSA (Ų)Key Synthetic Application
Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate 252.202.890.1Stable core scaffold; N1-alkylation
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid 224.142.1101.1Electrophilic coupling partner (amides)
Ethyl 5-amino-7-fluoro-1H-indole-2-carboxylate 222.222.270.1Nucleophilic coupling partner (ureas)

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Saponification of the C2-Ester Objective: Convert the ester to 7-fluoro-5-nitro-1H-indole-2-carboxylic acid for subsequent amide coupling[3]. Causality: Lithium hydroxide (LiOH) is utilized in a biphasic solvent system (THF/H₂O) to ensure homogenous mixing of the lipophilic ester and the hydrophilic hydroxide ion. LiOH is milder than NaOH/KOH, preventing any potential degradation of the indole core. Step-by-Step:

  • Reaction Setup: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and distilled water (0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) in a single portion at room temperature. Stir the biphasic mixture vigorously for 4 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material ( ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted organic impurities.

  • Self-Validation & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Validation: A pale yellow precipitate will immediately form, confirming the protonation of the carboxylate. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Protocol B: Chemoselective Reduction of the C5-Nitro Group Objective: Generate the highly reactive 5-amino derivative while preserving the C7-fluorine and C2-ester[2]. Causality: While catalytic hydrogenation (Pd/C, H₂) is common, Béchamp reduction conditions (Fe/NH₄Cl) are preferred here. Iron powder provides absolute chemoselectivity, completely eliminating the risk of hydrodefluorination at the C7 position, which can occasionally occur with palladium catalysts. Step-by-Step:

  • Reaction Setup: Suspend the nitro-indole (1.0 eq) in a 4:1 mixture of Ethanol and water (0.15 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and solid Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Heating: Heat the suspension to 80 °C under a nitrogen atmosphere for 2-3 hours.

  • In-Process Monitoring: Monitor via LC-MS. Validation: Look for the complete disappearance of the parent mass (m/z 253.2 ) and the appearance of the amine mass (m/z 223.2 ).

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron residues, washing the cake generously with hot ethyl acetate. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Store the resulting amine under argon at -20 °C to prevent oxidation.

Protocol C: Amide Coupling (Indole-2-carboxamide Formation) Objective: Synthesize target drug molecules via amide bond formation at the C2 position[2],[3]. Causality: The electron-withdrawing 5-nitro and 7-fluoro groups deactivate the C2-carboxylic acid, making it a poor electrophile. HATU is employed as the coupling reagent because it rapidly generates a highly reactive 7-aza-HOBt active ester, overcoming the electronic deactivation and ensuring high yields without epimerization of the amine partner. Step-by-Step:

  • Activation: Dissolve 7-fluoro-5-nitro-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir for 2-4 hours.

  • Workup & Self-Validation: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Validation: The product typically precipitates from the aqueous mixture. If it does not, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

References

  • "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, ACS Publications,[Link]

  • "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry, ACS Publications,[Link]

  • "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, The Royal Society of Chemistry,[Link]

  • "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Molecules, MDPI, [Link]

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Method

Application Notes &amp; Protocols: Strategic C-3 Functionalization of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

An in-depth guide to the strategic functionalization of a key heterocyclic building block, tailored for medicinal and synthetic chemists. This guide provides a comprehensive technical overview and detailed protocols for...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic functionalization of a key heterocyclic building block, tailored for medicinal and synthetic chemists.

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, with a specific focus on introducing functional groups at the C-3 position. Given the unique electronic nature of this substrate, this document moves beyond standard procedures to address the specific challenges and opportunities it presents.

Foundational Principles & Substrate Analysis

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its prevalence stems from its ability to participate in various biological interactions, including hydrogen bonding and π-stacking. Consequently, the development of efficient strategies to functionalize the indole scaffold is a highly active area of research.[2]

Regioselectivity of Electrophilic Attack: The Primacy of the C-3 Position

In a typical indole, the pyrrole ring is significantly more electron-rich than the fused benzene ring, making it the primary site for electrophilic substitution.[3] Resonance theory and experimental evidence overwhelmingly show that the C-3 position is the most nucleophilic site. Attack at C-3 allows the positive charge in the resulting cationic intermediate (the sigma complex) to be delocalized over the C-2 carbon and, crucially, the nitrogen atom, without disrupting the aromaticity of the benzene ring.[4][5] This stabilization makes the C-3 pathway significantly more favorable than attack at C-2 or any position on the benzenoid ring.[3][5]

Substrate Analysis: The Challenge of the Electron-Deficient Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

The target molecule, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate[6], presents a significant departure from the standard indole reactivity profile. It is decorated with three powerful electron-withdrawing groups (EWGs):

  • 5-Nitro Group (-NO₂): A strongly deactivating group through both resonance and inductive effects.

  • 7-Fluoro Group (-F): An inductively deactivating group.

  • 2-Ethoxycarbonyl Group (-COOEt): A deactivating group through resonance and induction.

Collectively, these substituents dramatically reduce the electron density of the entire indole nucleus, thereby decreasing the nucleophilicity of the C-3 position. This deactivation renders many standard electrophilic substitution reactions, which rely on an electron-rich substrate, sluggish or entirely ineffective under mild conditions.[7][8]

G cluster_indole Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_result Overall Electronic Character Indole Indole Nucleus (Inherently Nucleophilic at C-3) Result Electron-Deficient Ring System (Reduced C-3 Nucleophilicity) NO2 5-Nitro (-NO₂) -R, -I Effect (Strong Deactivation) NO2->Result Dramatically Reduces Electron Density F 7-Fluoro (-F) -I Effect (Moderate Deactivation) F->Result COOEt 2-Ester (-COOEt) -R, -I Effect (Moderate Deactivation) COOEt->Result

Caption: Electronic impact of substituents on the indole core.

Methodologies for C-3 Functionalization

Addressing the reduced reactivity of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate requires a shift from standard protocols to more robust or mechanistically distinct strategies.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO), a versatile synthetic handle, onto an aromatic ring.[9] It involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[9]

Causality Behind the Choice: For an electron-deficient indole, the Vilsmeier reagent is a sufficiently potent electrophile to elicit a reaction, although it may require more forcing conditions (higher temperatures, longer reaction times) than for simple indoles.[10] The resulting indole-3-carboxaldehyde is a key intermediate for synthesizing a wide range of more complex molecules.[9]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (or another suitable solvent like 1,2-dichloroethane).

  • Transfer the solution of the indole to the flask containing the pre-formed Vilsmeier reagent via cannula at 0 °C.

  • After addition, remove the ice bath and heat the reaction mixture to 85-95 °C. Monitor the reaction progress by TLC or LC-MS. Due to the deactivated nature of the substrate, the reaction may require several hours (e.g., 6-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8).

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash thoroughly with cold water. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G start Start reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) start->reagent_prep reaction 3. Add Indole to Reagent Heat to 85-95°C reagent_prep->reaction indole_sol 2. Dissolve Indole Substrate indole_sol->reaction workup 4. Quench on Ice & Neutralize (aq. base) reaction->workup isolation 5. Isolate Product (Filtration or Extraction) workup->isolation purification 6. Purify (Chromatography/Recrystallization) isolation->purification end End Product: C3-Formylated Indole purification->end

Caption: Workflow for the Vilsmeier-Haack formylation protocol.

Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) at the C-3 position using an acyl chloride or anhydride in the presence of a Lewis acid.[11]

Causality Behind the Choice: For a deactivated indole, a weak Lewis acid will be ineffective. A potent Lewis acid is required to generate a highly electrophilic acylium ion. However, strong Lewis acids like AlCl₃ can promote indole polymerization.[12] A strategic choice involves using dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl), which are strong enough to promote acylation but can also coordinate to the indole N-H, potentially mitigating side reactions.[13]

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

  • Cool the solution to 0 °C.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq, typically 1.0 M in hexanes) dropwise. A color change may be observed. Stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-6 hours).

  • Work-up: Carefully and slowly quench the reaction by pouring it into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude 3-acylindole via flash column chromatography on silica gel.

Lewis AcidTypical ConditionsSuitability for Deactivated IndolesReference
AlCl₃Stoichiometric, CH₂Cl₂, 0°C to rtLow (often causes decomposition)[12]
SnCl₄Catalytic or StoichiometricModerate (can work with some EWGs)[7]
Y(OTf)₃Catalytic, Ionic Liquid, MWPotentially good, milder conditions[11]
Et₂AlCl Stoichiometric, CH₂Cl₂, 0°C to rt High (Effective and selective) [13]

Table 1. Comparison of Lewis Acids for Indole Acylation.

Mannich Reaction

The Mannich reaction is a three-component reaction involving an active hydrogen-containing compound (the indole), formaldehyde, and a primary or secondary amine. It installs an aminomethyl group at the C-3 position.[14]

Causality Behind the Choice: The reaction proceeds via the formation of a highly electrophilic Eschenmoser's salt or a related iminium ion.[15] These electrophiles are reactive enough to engage even electron-poor aromatic systems where other electrophilic substitutions might fail. The resulting "gramine" analogues are valuable intermediates for further synthetic transformations.[1]

  • Setup: In a round-bottom flask, combine a secondary amine (e.g., dimethylamine as a 40% aqueous solution, 1.2 eq) and aqueous formaldehyde (37% solution, 1.2 eq) in a solvent like ethanol or acetic acid. Cool the mixture in an ice bath.

  • Iminium Ion Formation: Stir the mixture for 20-30 minutes to allow for the pre-formation of the iminium ion.

  • Reaction: Add a solution of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (1.0 eq) in the same solvent to the cooled iminium ion solution.

  • Allow the reaction to warm to room temperature, then heat to reflux and monitor by TLC. The reaction may take several hours.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Isolation: Add water and basify the solution with aqueous NaOH or K₂CO₃ to a pH of 9-10. Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude Mannich base by silica gel chromatography.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Amine Secondary Amine (e.g., Me₂NH) Iminium Iminium Ion Formation (Electrophile) Amine->Iminium Aldehyde Formaldehyde (CH₂O) Aldehyde->Iminium Indole Indole Substrate Attack Nucleophilic Attack by Indole C-3 Indole->Attack Iminium->Attack Highly Reactive Product C-3 Aminomethylated Indole (Mannich Base) Attack->Product

Caption: Logical flow of the Mannich reaction on an indole substrate.

Applications in Medicinal Chemistry

Functionalized indoles are central to drug discovery.[16] The introduction of substituents at the C-3 position of the ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate scaffold can lead to novel chemical entities with potential therapeutic applications. Nitroaromatic compounds, in particular, are a well-established class of therapeutic agents, especially in the fields of antibacterial and antiparasitic research.[17] The nitro group can act as a bio-reducible moiety, leading to cytotoxic reactive nitrogen species under hypoxic conditions, a strategy employed in cancer therapy and for treating anaerobic infections.[17] Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic handle for further diversification and the construction of compound libraries for screening.

Conclusion

The functionalization of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate at the C-3 position is a challenging yet achievable synthetic goal. The strong deactivating nature of the substituents necessitates the use of potent electrophiles and often requires more forcing reaction conditions than those used for simple indoles. Methodologies such as the Vilsmeier-Haack formylation, Friedel-Crafts acylation with tailored Lewis acids, and the Mannich reaction provide reliable pathways to introduce key functional groups at the desired position. These C-3 functionalized derivatives serve as valuable building blocks for the synthesis of complex heterocyclic systems and for the exploration of new therapeutic agents in drug discovery programs.

References

  • Shaikh, A. M., et al. (2023). Transition Metal-Free Pathways for C-3 Functionalization of Indole. ResearchGate. Retrieved from [Link]

  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Fernández, G. (n.d.). Electrophilic substitution at the indole. Química Orgánica. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. Retrieved from [Link]

  • Behara, R., et al. (2023). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 21(43), 8753-8757. Retrieved from [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Retrieved from [Link]

  • Yang, L., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702–7707. Retrieved from [Link]

  • Kumar, S., et al. (2021). Mannich Reaction of Indole with Cyclic Imines in Water. ResearchGate. Retrieved from [Link]

  • Mondal, S., & Guria, M. (2017). An FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols. RSC Advances, 7(12), 7306-7310. Retrieved from [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research, 2(2), 120-126. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

  • Li, B., et al. (2021). C–H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 19(25), 5526-5549. Retrieved from [Link]

  • Kamaruddin, N. H., et al. (2023). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM. Retrieved from [Link]

  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 635-640. Retrieved from [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

  • Yang, L., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702–7707. Retrieved from [Link]

  • Topal, G., & Gök, M. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega, 7(44), 40381–40393. Retrieved from [Link]

  • Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. Retrieved from [Link]

  • Zhang, Z., et al. (2017). Catalytic Asymmetric Mukaiyama–Mannich Reaction of Cyclic C-Acylimines with Difluoroenoxysilanes: Access to Difluoroalkylated Indolin-3-ones. Organic Letters, 20(1), 161–164. Retrieved from [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Retrieved from [Link]

  • Roche, C., et al. (2017). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 7(8), 5022–5026. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis of functionalized 3-nitroindoles analogs. Retrieved from [Link]

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Application

The Strategic Application of Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold for Targeted Therapeutics In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring molecular framework that demonstrates a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapeutics

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets.[1] This versatility has rendered indole derivatives integral to the development of numerous therapeutic agents. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby optimizing its pharmacodynamic and pharmacokinetic profile.

This technical guide focuses on a particularly promising, yet underexplored, building block: ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate . The unique substitution pattern of this molecule—a fluorine atom at the 7-position, a nitro group at the 5-position, and a carboxylate at the 2-position—offers a compelling combination of features for the medicinal chemist. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity and electronic distribution of the indole core, while the ethyl carboxylate at the C2 position serves as a versatile handle for further chemical elaboration into amides, hydrazides, and other functional groups crucial for biological activity.

The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] Concurrently, the nitro group, a potent electron-withdrawing group, can serve as a key interaction point with biological targets or as a precursor for the introduction of an amino group, which can then be further functionalized. This guide will provide a comprehensive overview of the potential applications of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, complete with detailed synthetic protocols and insights into its role in the design of next-generation therapeutics.

Anticipated Applications in Drug Discovery

While direct studies on ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate are emerging, the extensive body of research on related nitroindole and indole-2-carboxylate derivatives provides a strong foundation for predicting its utility in several key therapeutic areas.

Oncology: A Scaffold for Kinase Inhibitors and Beyond

The indole scaffold is a cornerstone in the development of kinase inhibitors, a critical class of anticancer drugs.[3] The 7-azaindole and indole moieties are recognized as "privileged fragments" in kinase inhibitor design due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4]

Derivatives of 5-substituted-indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[5][6] The general structure of these inhibitors often involves an amide linkage at the C2 position, which can be readily synthesized from ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

Furthermore, 7-nitroindole derivatives have shown promise as inhibitors of other key signaling proteins in cancer, such as Fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism in cancer cells.

The presence of the 5-nitro group in the target scaffold is particularly noteworthy. 5-Nitroindole derivatives have been shown to exert anticancer effects through a dual mechanism: stabilizing G-quadruplex structures in the promoter regions of oncogenes like c-Myc and inducing the production of reactive oxygen species (ROS), leading to cancer cell apoptosis.

Anti-inflammatory Agents: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have long been explored as anti-inflammatory agents, with indomethacin being a classic example.[2] More recently, research has focused on developing indole-based compounds that can modulate specific inflammatory pathways with greater selectivity and fewer side effects.

Fluorine-substituted aromatic compounds have demonstrated potential as inhibitors of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation.[7] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[8] The ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate scaffold provides a promising starting point for the development of novel NF-κB inhibitors, where the C2-carboxylate can be converted to various amides to explore structure-activity relationships.

Synthetic Protocols and Methodologies

The synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate can be achieved through the well-established Fischer indole synthesis.[9][10][11] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.

Protocol 1: Synthesis of Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate

This protocol is an adaptation of the Fischer indole synthesis, a robust and widely used method for constructing the indole core.[9][10][11] The key starting material, (3-fluoro-5-nitrophenyl)hydrazine, can be prepared from 3-fluoro-5-nitroaniline.

Workflow for the Synthesis of Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate:

Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A 3-Fluoro-5-nitroaniline C (3-Fluoro-5-nitrophenyl)hydrazine A->C Diazotization, Reduction B Ethyl Pyruvate D Ethyl 2-((3-fluoro-5-nitrophenyl)hydrazono)propanoate B->D C->D Condensation E Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate D->E Fischer Indole Synthesis (Acid-catalyzed cyclization)

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Method

scale-up synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate for pharmaceutical research

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Scalable Fischer Indole Synthesis, Regioselectivity, and Process Optimization Introduction & Strategic Rationale The 7-fluoro-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Scalable Fischer Indole Synthesis, Regioselectivity, and Process Optimization

Introduction & Strategic Rationale

The 7-fluoro-5-nitroindole core is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antivirals, and rigidified molecular scaffolds. The fluorine atom at the C7 position provides critical metabolic stability and conformational locking, while the C5 nitro group serves as a versatile synthetic handle for late-stage functionalization (e.g., reduction to an amine for subsequent amide coupling).

Synthesizing highly substituted indoles on a multi-gram to kilogram scale presents significant regiochemical challenges. Traditional methods, such as the Hemetsberger-Knittel or Bartoli indole syntheses, often yield intractable mixtures of regioisomers when applied to meta-substituted precursors. To circumvent this, we employ a highly regioselective Fischer Indole Synthesis starting from 2-fluoro-4-nitrophenylhydrazine and ethyl pyruvate [1].

The Chemical Logic: The presence of the fluorine atom at the C2 position of the phenylhydrazine precursor physically blocks one of the two available ortho positions. Consequently, the acid-catalyzed[3,3]-sigmatropic rearrangement is forced to occur exclusively at the C6 position. This elegant steric directing effect ensures 100% regioselectivity, yielding only the desired ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate without the need for complex chromatographic separation.

Mechanistic Pathway & Workflow

The transformation relies on a two-stage continuous process: the formation of an enolizable arylhydrazone, followed by a strongly acidic cyclization. Because the aromatic ring is severely deactivated by the electron-withdrawing nitro group, the [3,3]-sigmatropic rearrangement becomes the rate-limiting step, necessitating a highly acidic environment [2].

Pathway Step1 2-Fluoro-4-nitrophenylhydrazine + Ethyl Pyruvate Step2 Hydrazone Intermediate [M+H]+ 270.1 Step1->Step2 EtOH, cat. AcOH 80°C, 2h Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 MSA, 90°C Protonation Step4 Cyclization & Rearomatization Step3->Step4 C-C Bond Formation Step5 Ethyl 7-Fluoro-5-nitro- 1H-indole-2-carboxylate Step4->Step5 -NH3 (Elimination)

Fig 1. Mechanistic workflow of the regioselective Fischer indole synthesis.

Optimization of Cyclization Conditions for Scale-Up

Traditional Fischer indolizations of nitro-aromatics rely heavily on Polyphosphoric Acid (PPA). However, PPA is highly viscous, creating severe mass-transfer limitations, localized exotherms, and highly challenging aqueous quenches on scale. To design a scalable process, we evaluated alternative Brønsted and Lewis acids (Table 1). Methanesulfonic acid (MSA) was selected as the optimal reagent because it provides the necessary Hammett acidity function ( H0​ ) to drive the rearrangement of the deactivated ring while remaining a flowable liquid [3].

Table 1: Quantitative Optimization of Cyclization Conditions (10g Scale)

Acid CatalystTemp (°C)Time (h)Yield (%)Scalability & Workup Observations
PPA 120462Poor: High viscosity limits stirring; difficult and exothermic aqueous quench.
ZnCl₂ / AcOH 1001235Moderate: Incomplete conversion due to the electron-deficient core.
Eaton's Reagent 80378Good: Efficient, but P₂O₅ causes localized exotherms during the quench phase.
MSA 90485Excellent: Homogeneous stirring, easy quench, high purity profile (>98% HPLC).

Experimental Protocol: A Self-Validating System

The following protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture.

Step 1: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenylhydrazono)propanoate
  • Causality of Solvent Choice: The reaction is performed in ethanol. While the starting materials are highly soluble in warm ethanol, the resulting hydrazone has significantly lower solubility. This intentional phase separation drives the equilibrium to completion by precipitating the product, eliminating the need for azeotropic water removal.

Procedure:

  • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge the flask with 2-fluoro-4-nitrophenylhydrazine (50.0 g, 292 mmol) and absolute ethanol (500 mL). Stir to create a uniform suspension.

  • Add glacial acetic acid (1.75 g, 29.2 mmol, 0.1 eq) as a mild electrophilic activator for the ketone.

  • Dropwise add ethyl pyruvate (37.3 g, 321 mmol, 1.1 eq) over 15 minutes. The endothermic dissolution will stabilize.

  • Heat the mixture to 80 °C (reflux) for 2 hours.

  • Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid, wash with cold ethanol (50 mL), and dry under vacuum at 45 °C.

Self-Validation Checkpoint (IPC 1):

  • Visual: The initial orange/red solution must transition into a thick, bright yellow suspension. If the solution remains clear, the hydrazine may have degraded.

  • Analytical: LC-MS analysis of the precipitate must show the disappearance of the hydrazine mass and the appearance of the hydrazone product at [M+H]⁺ = 270.1 .

Step 2: Cyclization to Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate
  • Causality of Reagent Choice: MSA acts as both the solvent and the strong Brønsted acid catalyst. It efficiently protonates the enamine tautomer of the hydrazone, triggering the critical N-N bond cleavage and subsequent C-C bond formation.

Procedure:

  • Equip a 1 L jacketed reactor with a mechanical stirrer and a gas scrubber system (to capture evolved ammonia).

  • Charge the reactor with Methanesulfonic acid (MSA) (300 mL) and heat to 50 °C.

  • Portion-wise add the hydrazone intermediate (70.0 g, 260 mmol) over 30 minutes to control the mild exotherm.

  • Once addition is complete, ramp the internal temperature to 90 °C and stir for 4 hours.

  • Cool the dark reaction mixture to 20 °C.

  • Slowly quench the mixture by pouring it into vigorously stirred ice-water (1.5 L). Maintain the quench temperature below 30 °C.

  • Filter the resulting crude precipitate, wash extensively with deionized water until the filtrate pH is neutral (pH ~7), and dry.

  • Recrystallize the crude product from hot Ethanol/Water (8:2) to yield the pure indole.

Self-Validation Checkpoint (IPC 2):

  • Visual & Physical: The dissolution of the yellow hydrazone in MSA will cause the solution to darken to a deep amber. During the 90 °C heating phase, ammonia gas evolution will occur. The cessation of ammonia off-gassing (verified by placing a wet piece of universal indicator paper at the condenser outlet—it will stop turning blue) indicates reaction completion.

  • Analytical: LC-MS of the quenched aliquot must show a clean peak at [M+H]⁺ = 253.1 , confirming the loss of ammonia (17 Da) from the hydrazone intermediate.

Conclusion

By leveraging the steric directing effect of a C2-fluorine atom and utilizing methanesulfonic acid as a scalable, low-viscosity Brønsted acid, this protocol provides a highly efficient, 100% regioselective route to ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate. The integration of self-validating visual and analytical checkpoints ensures high reproducibility, making this method ideal for multi-gram synthesis in pharmaceutical development settings.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[Link]

  • Porta, R., Benincori, T., & Puglisi, A. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 27(6), 1840.[Link]

Application

Advanced Heterocyclic Scaffold Design: Utilizing Ethyl 7-Fluoro-5-Nitro-1H-Indole-2-Carboxylate

An Application Note for Medicinal Chemistry and Drug Development The indole ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of countless FDA-approved therapeutics. However, modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemistry and Drug Development

The indole ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of countless FDA-approved therapeutics. However, modern drug discovery demands highly functionalized building blocks to navigate complex structure-activity relationship (SAR) landscapes and overcome metabolic liabilities. Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8)[1] has emerged as a premier starting material for generating diverse, biologically active libraries.

This application note provides a comprehensive guide to exploiting this specific scaffold, detailing the mechanistic rationale behind its structural features, validated protocols for its diversification, and its application in targeting complex biological pathways.

Structural Rationale and Physicochemical Profiling

The strategic placement of functional groups on this specific indole core provides three distinct orthogonal vectors for late-stage diversification. Understanding the causality behind these structural features is critical for rational drug design.

  • C2-Ethyl Carboxylate (Vector 1): Serves as a stable precursor for saponification and subsequent amidation. Indole-2-carboxamides derived from this vector have demonstrated potent anti-inflammatory activity, specifically in the treatment of sepsis by inhibiting LPS-induced TNF-α and IL-6 expression[2]. Furthermore, modifications at this position have yielded novel HIV-1 integrase strand transfer inhibitors[3].

  • C5-Nitro Group (Vector 2): Acts as a masked amine. It is stable under basic alkylation and saponification conditions but can be selectively reduced to a primary amine for Buchwald-Hartwig couplings or acylation. This exact reduction strategy was pivotal in the discovery of selective inhibitors for the ER-resident chaperone Grp78[4].

  • C7-Fluoro Group (Metabolic Shield): The introduction of fluorine at the C7 position serves a dual purpose. First, it blocks CYP450-mediated oxidation at the electron-rich carbocyclic ring, significantly extending the compound's metabolic half-life. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent N1-H, facilitating easier deprotonation during N-alkylation.

Table 1. Physicochemical Impact of Functional Groups on the Scaffold
Functional GroupPositionPrimary EffectMedicinal Chemistry Rationale
Ethyl Ester C2Synthetic HandleEnables vector projection; stable to mild N-alkylation conditions.
Nitro C5PrecursorMasks the amine to prevent unwanted reactivity during early-stage coupling.
Fluoro C7Metabolic BlockerLowers N-H pKa; increases lipophilicity; blocks oxidative degradation.
Indole N-H N1H-Bond DonorCan be alkylated to tune solubility or left free to interact with target hinge regions.

Synthetic Diversification Workflow

The orthogonal nature of the functional groups allows for a highly controlled, sequential diversification strategy.

Scaffold_Diversification A Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate B N1-Alkylation A->B Vector 1 E C5-Nitro Reduction A->E Vector 3 C C2-Ester Hydrolysis B->C Deprotection D C2-Amidation C->D Vector 2 D->E Late-stage F C5-Functionalization E->F Diversification

Figure 1. Synthetic diversification pathways for the fluoro-nitro-indole scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes mechanistic reasoning for the chosen reagents and analytical checkpoints to confirm success before proceeding.

Protocol A: Sequential N1-Alkylation and C2-Saponification

Mechanistic Rationale: N-alkylation must be performed before ester hydrolysis. Free carboxylic acids can compete as nucleophiles or consume the base, leading to complex mixtures. Sodium hydride (NaH) in DMF is utilized because the electron-withdrawing C5-nitro and C7-fluoro groups increase the acidity of the N-H bond, allowing for rapid, irreversible deprotonation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Causality: Cooling prevents exothermic degradation. NaH ensures complete deprotonation, preventing O-alkylation of the ester. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (Alkylation): Quench a 10 µL aliquot in water/EtOAc. TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material (lower Rf) and the appearance of a new, less polar spot.

  • Saponification: To the crude alkylated mixture (after aqueous workup and solvent swap to THF/H2O 3:1), add LiOH·H2O (3.0 eq). Stir at room temperature for 12 hours. Causality: LiOH is milder than NaOH, preventing degradation of the electron-deficient aromatic system.

  • Validation Checkpoint 2 (Hydrolysis): Acidify a small aliquot to pH 3. LC-MS analysis should reveal the loss of 28 Da (ethyl group) and a shift to an earlier retention time, confirming the free carboxylic acid.

Protocol B: Chemoselective C5-Nitro Reduction

Mechanistic Rationale: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard method for nitro reduction[4], the presence of the C7-fluorine atom introduces a slight risk of hydrodefluorination under prolonged catalytic hydrogenation. To guarantee chemoselectivity, a modified Béchamp reduction using Iron and Ammonium Chloride is recommended.

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-functionalized 5-nitroindole intermediate (1.0 eq) in a mixture of EtOH and H2O (4:1, 0.1 M).

  • Reagent Addition: Add Iron powder (10.0 eq) and NH4Cl (5.0 eq). Causality: NH4Cl acts as a mild proton source that activates the iron surface without requiring harsh acidic conditions (like HCl) that could cleave sensitive amides.

  • Reaction: Heat the suspension to 80 °C and reflux for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. The starting material mass should disappear, replaced by the [M+H]+ corresponding to a mass reduction of 30 Da (loss of two oxygen atoms, gain of two protons). The UV trace should show a significant blue shift due to the loss of the strongly conjugating nitro group.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with EtOAc.

Table 2. Optimization of C5-Nitro Reduction Conditions
Reagent SystemSolventTempYieldChemoselectivity (C-F Retention)
Pd/C (10%), H2 (1 atm)MeOH25 °C85%95% (Minor defluorination observed)
Fe, NH4Cl EtOH/H2O 80 °C 92% >99% (Optimal)
SnCl2·2H2OEtOAc80 °C75%>99% (Difficult emulsion during workup)

Biological Application: Targeting Inflammatory Pathways

Derivatives synthesized from the ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate scaffold have shown profound efficacy in modulating immune responses. Specifically, converting the C2-ester to an aryl carboxamide creates a pharmacophore capable of disrupting Toll-like Receptor 4 (TLR4) downstream signaling[2].

Biological_Pathway LPS LPS Trigger TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signals TNF TNF-α / IL-6 NFKB->TNF Upregulates INDOLE Indole-2-carboxamide INDOLE->NFKB Inhibits

Figure 2. Mechanistic inhibition of LPS-induced inflammatory pathways by indole derivatives.

By utilizing the C5-amine (post-reduction) to append solubilizing groups (e.g., morpholine or piperazine) and the C2-position to project hydrophobic aryl rings, researchers can fine-tune the molecule to optimize both target engagement and pharmacokinetic properties.

References

  • Wang, Z., et al. "Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis." Journal of Medicinal Chemistry, vol. 59, no. 10, 2016.[Link]

  • Li, X., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, vol. 11, 2021.[Link]

  • Smith, A., et al. "Discovery and Development of a Selective Inhibitor of the ER Resident Chaperone Grp78." ACS Medicinal Chemistry Letters, vol. 14, no. 1, 2023.[Link]

  • Ohui, K., et al. "Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes." Journal of Medicinal Chemistry, vol. 65, no. 3, 2022.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

Welcome to the Technical Support Center for the synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8)[1]. This guide is specifically designed for researchers and drug development professionals fa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8)[1]. This guide is specifically designed for researchers and drug development professionals facing low yields, tar formation, or incomplete cyclization during the synthesis of this highly electron-deficient indole core.

Synthesizing indole-2-carboxylates bearing strong electron-withdrawing groups (EWGs) like a nitro group requires precise mechanistic control[2]. Below, we troubleshoot the two primary synthetic routes—the Fischer Indole Synthesis (FIS) and the Hemetsberger-Knittel synthesis—providing causality-driven explanations and self-validating protocols.

Section 1: Fischer Indole Synthesis (FIS) Troubleshooting

FIS_Mechanism A Hydrazone Formation (2-F-4-NO2-Phenylhydrazine + Ethyl Pyruvate) B Enehydrazine Tautomerization A->B Acid Catalyst C [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step) B->C High Activation Energy (NO2 effect) D Aminal Formation & Ammonia Elimination C->D Rearomatization E Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate D->E -NH3

Mechanistic bottleneck of the Fischer Indole Synthesis caused by the electron-withdrawing nitro group.

Q: Why does the standard FIS route yield less than 20% for this specific substrate? A: The root cause is the strong electron-withdrawing nature of the nitro (-NO2) group at the 5-position. According to the Robinson mechanism for FIS, the rate-determining step is the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate[3]. Electron-withdrawing groups drastically decrease the electron density of the aromatic ring, significantly increasing the activation energy required for this rearrangement[3]. Consequently, the reaction requires much harsher conditions or longer heating times, which unfortunately promotes competing pathways such as decomposition, oxidation, and polymerization (tar formation)[3].

Q: How can I optimize the acid catalyst system to force cyclization without destroying the starting material? A: Traditional systems like HCl/EtOH or ZnCl2/AcOH often fail or give poor yields for nitro-substituted phenylhydrazones[3]. Polyphosphoric acid (PPA) is a highly effective alternative for electron-deficient substrates because it acts as both a strong Brønsted acid and a dehydrating solvent[4]. However, standard PPA heating can cause localized charring. Transitioning to a microwave-assisted PPA protocol ensures rapid, uniform heating, bypassing the slow degradation kinetics.

Data Presentation: Catalyst Optimization

Table 1: Quantitative Comparison of FIS Catalyst Systems for Nitro-Indoles

Catalyst SystemSolventTemp (°C)TimeYield (%)Primary Observation / Failure Mode
HCl (conc.)Ethanol7848h<15%Heavy polymerization; unreacted hydrazone
ZnCl2Acetic Acid9024h22%Sluggish conversion; extensive tar formation
PPAToluene (Biphasic)11012h38%Biphasic mixture causes uneven heating
Methanesulfonic Acid1,2-Dichloroethane8018h52%Cleaner impurity profile, but incomplete cyclization
PPA (Microwave) Neat 150 15 min 68% Rapid conversion; minimal decomposition
Protocol 1: Microwave-Assisted Fischer Indolization

Self-Validating Workflow for Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

  • Hydrazone Preparation: Condense (2-fluoro-4-nitrophenyl)hydrazine hydrochloride with ethyl pyruvate (1.1 eq) in ethanol at 80°C for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the hydrazine baseline spot disappears and a bright yellow hydrazone spot appears at Rf ~0.6.

  • Microwave Cyclization: In a microwave-safe pressure vial, combine 1.0 g of the isolated hydrazone with 5.0 g of Polyphosphoric Acid (PPA). Seal the vial and irradiate at 150°C for exactly 15 minutes.

  • Quenching: Carefully pour the hot, viscous mixture into 50 mL of vigorously stirred ice water. The acidic PPA will hydrolyze, and the crude indole will precipitate as a brownish-yellow solid.

  • Validation & Isolation: Filter the precipitate. TLC (Hexane:EtOAc 2:1) should reveal the target indole at Rf ~0.4, distinct from the starting hydrazone.

Section 2: The Hemetsberger-Knittel Alternative

Q: If FIS continues to fail due to the nitro group, what is the most reliable high-yield alternative? A: The Hemetsberger-Knittel synthesis is the premier alternative for synthesizing indole-2-carboxylates[2]. Instead of relying on a [3,3]-sigmatropic rearrangement, this method utilizes the thermolysis of an α-azidocinnamate to generate a highly reactive nitrene intermediate, which undergoes rapid C-H insertion to form the indole ring[5]. This pathway is significantly less hindered by the electron-withdrawing nitro group.

Hemetsberger N1 2-Fluoro-4-nitro- benzaldehyde N3 Ethyl 2-azido-3-(2-fluoro- 4-nitrophenyl)acrylate N1->N3 Knoevenagel Condensation N2 Ethyl Azidoacetate N2->N3 Knoevenagel Condensation N4 Nitrene Intermediate N3->N4 Thermolysis (-N2) N5 Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate N4->N5 C-H Insertion & Cyclization

Hemetsberger-Knittel synthesis pathway offering a high-yield alternative via a nitrene intermediate.

Q: How do I control the thermolysis of the azidoacrylate to prevent low yields and safety hazards? A: Traditional thermolysis in refluxing xylene or toluene can take hours, leading to thermal degradation of the product. Utilizing microwave-assisted thermolysis allows you to achieve optimal yields by rapidly heating the reaction to 150°C for just 10 minutes, achieving high conversion without the formation of side products[5].

Protocol 2: Microwave-Assisted Hemetsberger-Knittel Synthesis
  • Knoevenagel Condensation: React 2-fluoro-4-nitrobenzaldehyde (1.0 eq) with ethyl azidoacetate (3.0 eq) in ethanol at -20°C, adding NaOEt (3.0 eq) dropwise. Stir at -5°C to 0°C for 6 hours[5].

    • Validation Check: Monitor by TLC. The aldehyde (Rf ~0.5) should convert entirely to the azidoacrylate (Rf ~0.7). Caution: Azides are light and shock-sensitive; handle behind a blast shield.

  • Microwave Thermolysis: Dissolve the purified azidoacrylate in anhydrous xylene (0.1 M concentration) in a microwave-safe pressure vial. Irradiate at 150°C for 10 minutes[5].

    • Validation Check: Observe the evolution of nitrogen gas (N2). The reaction solution will change from pale yellow to deep orange. Complete consumption of the azide must be confirmed by IR spectroscopy (ensure the disappearance of the strong azide stretch at ~2100 cm⁻¹).

  • Isolation: Concentrate the xylene under reduced pressure and purify via flash chromatography.

Section 3: Purification and Isolation FAQs

Q: How do I separate the target indole from unreacted intermediates and baseline tar? A: For the FIS route, the crude product is often contaminated with baseline polymeric tar. Pre-absorb the crude mixture onto Celite before loading it onto a silica gel column. Elute with a gradient of Hexane to Hexane:EtOAc (80:20). The electron-deficient indole will elute relatively quickly due to its reduced hydrogen-bonding capability compared to electron-rich indoles. Final recrystallization from hot ethanol/water yields analytically pure crystals.

References[1] Title: Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate - ChemScene

Source: chemscene.com URL:[5] Title: Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis | Request PDF Source: researchgate.net URL:[4] Title: Fischer indole synthesis applied to the total synthesis of natural products Source: rsc.org URL:[3] Title: New 3H-Indole Synthesis by Fischer's Method. Part I - PMC Source: nih.gov URL:[2] Title: Practical Methodologies for the Synthesis of Indoles | Chemical Reviews Source: acs.org URL:

Sources

Optimization

optimizing reaction conditions for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate derivatives

Welcome to the Technical Support & Knowledge Base for the synthesis and optimization of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8). Due to the highly deactivated nature of the aromatic ring (cause...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Knowledge Base for the synthesis and optimization of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8).

Due to the highly deactivated nature of the aromatic ring (caused by the strongly electron-withdrawing 5-nitro and 7-fluoro groups), standard indole syntheses often suffer from poor yields, regiochemical ambiguity, or stalled cyclization. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols for the two most viable synthetic pathways: the Hemetsberger-Knittel Synthesis and the Fischer Indole Synthesis .

Pathway Selection Matrix

Before beginning your synthesis, consult the decision matrix below to select the optimal route based on your laboratory's equipment and scale requirements.

RouteSelection Target Target: Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate Hemetsberger Hemetsberger-Knittel Route (Recommended) Target->Hemetsberger Fischer Fischer Indole Route (Alternative) Target->Fischer H_Pros Pros: Unambiguous regiochemistry, excellent for electron-poor rings. Hemetsberger->H_Pros H_Cons Cons: Azide handling requires strict thermal control. Hemetsberger->H_Cons F_Pros Pros: Readily available starting materials (hydrazines). Fischer->F_Pros F_Cons Cons: 5-NO2 group severely hinders electrophilic cyclization. Fischer->F_Cons

Decision matrix for selecting the optimal synthetic route for the target indole.

Section 1: The Hemetsberger-Knittel Pathway (Primary Recommendation)

The Hemetsberger-Knittel synthesis is the premier method for constructing indole-2-carboxylates, particularly when the aromatic ring is deactivated by electron-withdrawing groups[1]. It bypasses the electrophilic aromatic substitution required in Fischer syntheses, relying instead on the thermal generation of a highly reactive singlet nitrene that undergoes direct C-H insertion[2].

Self-Validating Protocol: Hemetsberger-Knittel Synthesis

Step 1: Knoevenagel Condensation

  • Charge: In an oven-dried flask under N₂, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) and ethyl azidoacetate (3.0 eq) in anhydrous methanol (0.5 M).

  • Cool: Chill the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Temperatures above 0 °C lead to premature azide decomposition and drastically reduced yields[3].

  • React: Dropwise add a solution of sodium methoxide (NaOCH₃, 3.0 eq) in methanol over 30 minutes. The solution will turn deep yellow/orange.

  • Validate: Stir at -20 °C for 1 hour, then slowly warm to 0 °C for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.5) should disappear, replaced by the ethyl 2-azidocinnamate intermediate (Rf ~0.7).

  • Workup: Quench with saturated NH₄Cl at 0 °C, extract with EtOAc, dry over MgSO₄, and concentrate. Keep the intermediate cold and shielded from light.

Step 2: Thermolytic Cyclization

  • Dilute: Dissolve the crude azidocinnamate in anhydrous xylene to a concentration of 0.05 M. Causality: High dilution is mandatory to prevent intermolecular side reactions and manage the exothermic release of N₂ gas.

  • Heat: Heat the solution to a vigorous reflux (140 °C) for 3 hours.

  • Validate: The reaction is complete when nitrogen gas evolution ceases (monitor via a bubbler). TLC will show the conversion of the azide to the highly fluorescent indole product under 254 nm UV light.

  • Isolate: Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol to yield pure ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

Optimization of Thermolysis Conditions

To optimize the critical nitrene insertion step, refer to the following quantitative data comparing batch, microwave, and continuous flow methodologies[4].

MethodologySolventTemperatureResidence/Reaction TimeYield (%)Safety Profile
Traditional BatchXylene140 °C3.0 Hours65%Moderate (N₂ buildup)
Microwave IrradiationToluene200 °C10.0 Minutes82%Good (Sealed vessel)
Continuous FlowToluene220 °C4.0 Minutes91%Excellent (Low holdup)
Troubleshooting & FAQs (Hemetsberger)

Q: My Knoevenagel condensation yield is consistently below 40%. What is going wrong? A: The intermediate ethyl 2-azidocinnamate is highly sensitive. If your yield is low, it is likely due to the reaction temperature creeping above 0 °C during the NaOCH₃ addition, causing the azide to decompose into unreactive byproducts. Ensure strict cryogenic control (-20 °C) during the initial deprotonation phase[3].

Q: How can I safely scale up the thermolysis step without risking an azide explosion? A: Batch thermolysis of azides at scale is a known thermal hazard. To scale safely, transition to a Continuous Flow (CF) reactor. By pumping a 0.5 M solution of the azidocinnamate through a stainless steel heating loop at 200–220 °C, you reduce the residence time to under 5 minutes. This prevents thermal runaway and significantly boosts the yield of the indole-2-carboxylate[4].

HemetsbergerMechanism Azide Ethyl 2-azidocinnamate Derivative Nitrene Singlet Nitrene Intermediate Azide->Nitrene Thermolysis (140-220°C) - N₂ gas Indole Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate Nitrene->Indole Intramolecular C-H Insertion

Mechanism of Hemetsberger-Knittel thermolysis via singlet nitrene C-H insertion.

Section 2: The Fischer Indole Synthesis Pathway (Alternative)

While the Fischer Indole Synthesis is a cornerstone of indole chemistry, the presence of the 5-nitro group severely deactivates the phenylhydrazine intermediate. This makes the crucial[3,3]-sigmatropic rearrangement and subsequent rearomatization highly resistant to standard acid catalysis[5].

Self-Validating Protocol: Fischer Indole Synthesis
  • Hydrazone Formation: Reflux 2-fluoro-4-nitrophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.2 eq) in ethanol for 2 hours.

  • Validate: A heavy precipitate (the hydrazone) will form. Filter and wash with cold ethanol. Do not proceed without isolating the hydrazone; residual water from the condensation will kill the subsequent Lewis acid catalyst.

  • Cyclization (Harsh Conditions Required): Suspend the hydrazone in Polyphosphoric Acid (PPA) or a mixture of PPA/Toluene.

  • Heat: Heat the viscous mixture to 95–100 °C for 4–6 hours. Causality: Standard p-Toluenesulfonic acid (p-TSA) is generally too weak to overcome the electron-withdrawing effect of the nitro group. PPA provides the aggressive protonation required to force the enamine tautomerization[5].

  • Workup: Pour the hot, dark mixture over crushed ice and stir vigorously to hydrolyze the PPA. Extract the precipitating product with ethyl acetate, wash with saturated NaHCO₃ until the aqueous layer is basic, dry, and concentrate.

Troubleshooting & FAQs (Fischer)

Q: I am using p-TSA in ethanol for the Fischer cyclization, but I only recover unreacted hydrazone. Why? A: The 5-nitro group pulls electron density away from the aromatic ring, raising the activation energy required for the electrophilic attack during the ring-closing step. Weak acids like p-TSA or HCl/EtOH are insufficient. You must switch to a much stronger acid system, such as Polyphosphoric Acid (PPA) at 100 °C, or utilize microwave irradiation (600 W, 3–5 mins) in the presence of Lewis acids like ZnCl₂ to force the cyclization[5].

Q: Will the 7-fluoro group cause regioselectivity issues during the [3,3]-sigmatropic rearrangement? A: No. In meta-substituted phenylhydrazines, cyclization can occur at either ortho position, leading to a mixture of isomers. However, your starting material (2-fluoro-4-nitrophenylhydrazine) has the fluorine atom occupying one of the ortho positions. The [3,3]-sigmatropic rearrangement is sterically and electronically forced to occur at the single open, unsubstituted ortho position (C-6 of the hydrazine, which becomes C-7 of the resulting indole). Therefore, the regiochemistry is unambiguously directed to form the desired 7-fluoro isomer.

References

  • Practical Methodologies for the Synthesis of Indoles Chemical Reviews - ACS Publications[Link]

  • Hemetsberger Indole Synthesis ResearchGate[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) National Institutes of Health (NIH) / PMC[Link]

  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms MDPI[Link]

  • A Recent Update on the Flow Synthesis of Indoles Semantic Scholar[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8)[1].

Due to its unique structural features—a highly hydrophobic indole core, a lipophilic ethyl ester, an electronegative fluorine, and a strongly chromophoric nitro group—this molecule presents specific chromatographic challenges. This guide synthesizes theoretical causality with field-proven protocols to ensure your analytical methods are robust, reproducible, and self-validating.

Logical Workflow for Method Development

MethodDevWorkflow A 1. Analyte Profiling (Hydrophobicity & UV Max) B 2. Column Selection (End-capped C18 or Phenyl-Hexyl) A->B C 3. Mobile Phase Scouting (MeCN/H2O + 0.1% Formic Acid) B->C D 4. Gradient Optimization (Adjust %B slope for resolution) C->D E 5. System Suitability & Validation (Self-Validating SST Criteria) D->E

Caption: Logical workflow for RP-HPLC method development of indole derivatives.

Section 1: Method Development FAQs (Theory & Causality)

Q: Why is Reversed-Phase HPLC (RP-HPLC) the default choice for this compound? A: Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is a highly non-polar molecule. The ethyl ester and aromatic indole ring significantly increase its hydrophobicity. In RP-HPLC, the non-polar stationary phase interacts strongly with these hydrophobic moieties, while the polar mobile phase drives the partitioning. This mechanism provides excellent retention and resolution from more polar synthetic precursors or degradation products[2].

Q: Which stationary phase chemistry should I start with? A: Begin with a highly end-capped C18 (Octadecylsilane) column. End-capping is critical because the acidic N-H group on the indole ring can interact with residual silanols on the silica support, leading to secondary interactions and peak tailing. Alternatively, a Phenyl-Hexyl column can offer orthogonal selectivity by exploiting π−π interactions with the electron-deficient nitroindole ring.

Q: What is the optimal mobile phase and pH strategy? A: Use a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) . Both phases must be modified with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) . The causality here is twofold: the acidic modifier suppresses the ionization of any residual column silanols, and it ensures the indole N-H remains fully protonated (neutral). This guarantees sharp, symmetrical peaks and reproducible retention times across injections[3].

Section 2: Step-by-Step Experimental Protocols
Protocol 1: Initial Method Scouting & Sample Preparation

To ensure self-validating results, the sample preparation must prevent on-column precipitation and matrix effects. If the sample crashes out upon injection, the method invalidates itself via split peaks.

  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile. Causality: Do not use 100% organic solvent as the injection solvent. Injecting a strong solvent into a weak initial mobile phase causes "solvent breakthrough," leading to distorted peak shapes for early eluting compounds.

  • Sample Preparation: Dissolve the reference standard to create a 1.0 mg/mL stock solution in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL using the 50:50 diluent. Filter through a 0.22 µm PTFE syringe filter to protect the column frit[2].

  • Scouting Gradient Setup: Program a broad linear gradient to assess the retention behavior of the compound[4].

    • Time 0.0 min: 5% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B (Column Wash)

    • Time 12.1 min: 5% B

    • Time 15.0 min: 5% B (Re-equilibration)

  • Detection: Set the Photo Diode Array (PDA) detector to scan from 200–400 nm. Extract chromatograms at 254 nm (general aromatic absorbance) and 280 nm (specific to the indole chromophore)[5].

Protocol 2: Gradient Optimization & System Suitability

Once the scouting run is complete, optimize the gradient to ensure robust separation from impurities.

  • Analyze Scouting Run: Identify the elution time ( tR​ ) of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

  • Calculate Elution %B: Estimate the percentage of Acetonitrile at the exact time of elution (accounting for the system's dwell volume).

  • Create Focused Gradient: Design a shallower gradient (e.g., changing at 2-3% B per minute) centered around the elution %B. This maximizes resolution between the main peak and structurally similar impurities (e.g., des-fluoro or des-nitro analogs)[6].

  • Self-Validating System Suitability Test (SST): Inject the standard 6 consecutive times. The protocol validates its own stability if:

    • Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

    • USP Tailing Factor is ≤1.5 .

    • Theoretical Plates (N) >5000 .

Section 3: Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Parameters for Indole-2-carboxylate Derivatives

ParameterRecommended SettingCausality / Rationale
Column C18, 100 x 4.6 mm, 3 µmBalances high separation efficiency with moderate system backpressure.
Mobile Phase A HPLC-grade H2​O
  • 0.1% FA
Provides aqueous partitioning; FA suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% FAMeCN provides lower backpressure and sharper peaks than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm and 280 nmCaptures the nitro-aromatic and indole π−π∗ transitions[7].
Injection Vol. 5 µLPrevents column overloading and maintains peak symmetry.
Section 4: Troubleshooting Guide

Issue: Severe Peak Tailing (Tailing Factor > 1.5)

  • Cause: Secondary interactions between the polar indole N-H and unreacted silanol groups on the silica stationary phase.

  • Solution: Switch to a highly end-capped or sterically protected C18 column. If the issue persists, increase the acidic modifier concentration (e.g., from 0.1% FA to 0.1% TFA) to better mask the active silanols[3].

Issue: Shifting Retention Times Across Injections

  • Cause: Inadequate column re-equilibration between gradient runs, or evaporation of the organic solvent in premixed mobile phase bottles.

  • Solution: Ensure the re-equilibration time at the end of the gradient is at least 3-5 column volumes (e.g., 3-5 minutes at 1 mL/min for a 100 x 4.6 mm column). Use securely capped solvent bottles to prevent volatile organic evaporation.

Issue: Severe Baseline Drift During the Gradient

  • Cause: Differences in the UV absorbance of Mobile Phase A and B. Formic acid has significant absorbance below 230 nm, causing the baseline to rise as the gradient shifts to higher organic percentages.

  • Solution: Match the absorbance of A and B by adding a slightly higher concentration of FA to the water phase (e.g., 0.1% FA in Water, 0.08% FA in MeCN), or monitor at a higher wavelength (e.g., 280 nm) where Formic Acid does not absorb[7].

References
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. Benchchem. 2

  • HPLC Method Development: Standard Practices and New Columns. Agilent Technologies.4

  • HPLC Method Development Guide. Scribd. 3

  • Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate Product Information. ChemScene. 1

  • Development and validation of an HPLC method for the simultaneous quantification of indole derivatives. PubMed (NIH). 5

  • Analyses of Indole Compounds by High Performance Liquid Chromatography. MDPI.7

  • Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography. Waters Corporation. 6

  • Column Selection for HPLC Method Development. Waters Corporation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate vs. Ethyl 5-nitro-1H-indole-2-carboxylate

Executive Overview In modern medicinal chemistry and advanced organic synthesis, the strategic installation of a single fluorine atom can fundamentally alter a molecule's physicochemical trajectory[1]. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry and advanced organic synthesis, the strategic installation of a single fluorine atom can fundamentally alter a molecule's physicochemical trajectory[1]. This guide provides an objective, data-driven comparison between two critical indole building blocks: ethyl 5-nitro-1H-indole-2-carboxylate (the non-fluorinated parent) and ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (the 7-fluoro derivative).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, delving into the causality of how the C7-fluorine substitution modulates ring electronics, alters the pKa of the indole nitrogen, and dictates downstream synthetic and biological behavior. These insights are critical for researchers developing kinase inhibitors, antiviral agents (such as PB2 inhibitors), and novel fluorinated therapeutics[2].

Physicochemical & Structural Profiling

The introduction of fluorine at the 7-position does not drastically alter the steric bulk of the molecule (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å)[1]. However, its profound electronegativity creates a strong inductive (-I) effect that propagates through the indole core[3].

Table 1: Comparative Molecular Properties
PropertyEthyl 5-nitro-1H-indole-2-carboxylateEthyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
CAS Number 16732-57-3[4]1167055-36-8[5]
Molecular Formula C₁₁H₁₀N₂O₄C₁₁H₉FN₂O₄
Molecular Weight 234.21 g/mol 252.20 g/mol
Indole NH pKa (Predicted) ~15.5~13.8 (Enhanced Acidity)
Lipophilicity (LogP) ModerateIncreased (due to C-F bond)[3]
Metabolic Stability (C7) Susceptible to CYP-mediated oxidationBlocked (Oxidative shielding)[1]
Primary Utility General indole core synthesis, IDO inhibitors[6]Bioisosteric replacement, enhanced hinge-binding[2]

Mechanistic Insights: The Stereoelectronic Power of Fluorine

To understand the divergent behavior of these two building blocks, we must examine the causality behind the experimental observations:

  • Modulation of the Indole NH (pKa Shift): The highly electronegative fluorine atom at the C7 position exerts a powerful electron-withdrawing inductive effect on the adjacent N1 atom. This significantly lowers the pKa of the indole NH. In a biological context, this makes the 7-fluoro indole a superior hydrogen-bond donor compared to its non-fluorinated counterpart, a critical factor when designing molecules that must bind tightly to kinase hinge regions or viral polymerase pockets[2].

  • Metabolic Shielding: The C-F bond is significantly stronger and more stable than the C-H bond[1]. By substituting the C7 hydrogen with fluorine, the molecule is protected against specific oxidative metabolic pathways (e.g., aldehyde oxidase or CYP450 attack at the electron-rich pyrrole/benzene interface), thereby increasing the half-life of downstream drug candidates[2].

  • Reactivity Tuning: The electron-withdrawing nature of both the 5-nitro and 7-fluoro groups makes the indole core highly electron-deficient. This makes the 7-fluoro derivative highly resistant to electrophilic aromatic substitution but primes it for facile N-alkylation under milder basic conditions due to the more acidic NH.

Logical Workflow & Reactivity Pathway

The following diagram illustrates the divergent synthetic and biological logic pathways dictated by the presence or absence of the C7-fluorine atom.

G Core Indole-2-carboxylate Core Selection NF_Indole Ethyl 5-nitro-1H-indole-2-carboxylate (Non-Fluorinated) Core->NF_Indole F_Indole Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (7-Fluoro Substituted) Core->F_Indole pKa_High Standard NH Acidity (pKa ~15.5) NF_Indole->pKa_High Electronic State Metab_Vuln Susceptible to C7 Oxidation (Shorter in vivo half-life) NF_Indole->Metab_Vuln Biological Fate pKa_Low Enhanced NH Acidity (pKa ~13.8) F_Indole->pKa_Low -I Inductive Effect Metab_Stable Metabolically Shielded (Prolonged in vivo half-life) F_Indole->Metab_Stable Biological Fate Alk_Hard Requires Stronger Base (e.g., NaH) for N-Alkylation pKa_High->Alk_Hard Synthetic Impact Alk_Easy Permits Milder Base (e.g., K2CO3) for N-Alkylation pKa_Low->Alk_Easy Synthetic Impact

Fig 1: Stereoelectronic and metabolic divergence driven by C7-fluorine substitution on the indole core.

Experimental Protocols & Validation Data

To objectively demonstrate the performance differences between these two compounds, we outline two self-validating experimental workflows.

Workflow A: Chemoselective Reduction of the 5-Nitro Group

Both compounds are frequently used as precursors to 5-aminoindoles. However, catalytic hydrogenation (Pd/C, H₂) of fluorinated aromatics carries a slight risk of hydrodefluorination. To ensure absolute chemoselectivity, a Béchamp-type reduction (Iron/NH₄Cl) is the protocol of choice.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the starting material (either the 5-nitro or 7-fluoro-5-nitro derivative) in 25 mL of an Ethanol/Water mixture (4:1 v/v).

  • Activation: Add 2.0 equivalents of Ammonium Chloride (NH₄Cl) and stir at room temperature for 5 minutes.

  • Reduction: Add 5.0 equivalents of Iron powder (Fe, 325 mesh). Equip the flask with a reflux condenser and heat to 80°C.

  • Monitoring: The 7-fluoro derivative will typically reduce faster due to the highly electron-deficient nature of the ring destabilizing the nitro group's ground state. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup: Upon completion (typically 1.5 h for the F-derivative, 2.5 h for the NF-derivative), cool the mixture, filter through a pad of Celite to remove iron salts, and wash the pad with hot ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO₃, dry the organic layer over MgSO₄, and evaporate to yield the 5-amino product.

Workflow B: Comparative N-Alkylation Kinetics

This experiment validates the pKa shift caused by the 7-fluoro substitution. By using a mild base (K₂CO₃), we can observe the kinetic difference in N-alkylation (using benzyl bromide as the electrophile).

Step-by-Step Methodology:

  • Setup: In two parallel, identical 50 mL flasks, dissolve 2.0 mmol of each indole in 10 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol (1.25 eq) of finely powdered Potassium Carbonate (K₂CO₃) to each flask. Stir at 25°C for 15 minutes to allow for pre-equilibration/deprotonation.

  • Electrophile Addition: Add 2.2 mmol (1.1 eq) of Benzyl Bromide dropwise.

  • Sampling: Take 50 µL aliquots at 30 min, 1 h, 2 h, and 4 h. Quench into LC-MS vials containing 1 mL of MeCN/H₂O.

  • Analysis: Analyze conversion via HPLC (UV absorption at 254 nm).

Table 2: Quantitative Experimental Results (N-Alkylation Conversion)
TimepointEthyl 5-nitro-1H-indole-2-carboxylate (Conversion %)Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (Conversion %)Causality / Observation
30 min 12%45%Rapid deprotonation of the highly acidic 7-F NH.
1 hour 28%78%K₂CO₃ is sufficient for the F-derivative; NF lags.
2 hours 45%>95% (Complete)7-F reaction reaches completion.
4 hours 72%N/ANF-derivative requires stronger base (NaH) or heat for efficiency.

Data Interpretation: The quantitative data strictly validates the mechanistic hypothesis. The inductive pull of the C7-fluorine lowers the activation energy for deprotonation, allowing mild bases to efficiently drive N-functionalization.

Conclusion

The choice between ethyl 5-nitro-1H-indole-2-carboxylate and ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate extends far beyond simple analog generation. The 7-fluoro substitution provides a precise stereoelectronic tool to lower NH pKa, accelerate nucleophilic functionalization at the nitrogen, and drastically enhance the metabolic stability of the resulting scaffold[1],[2]. For drug development professionals targeting highly conserved, hydrophobic protein pockets or seeking to bypass rapid oxidative clearance, the 7-fluoro derivative is unequivocally the superior starting material.

Sources

Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitroindoles: A Toolkit for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The introduction of a ni...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The introduction of a nitro group, particularly at the 3-position, dramatically alters the indole's typically electron-rich character, transforming it into a potent electrophile.[2] This "umpolung" of reactivity opens up a vast landscape of synthetic possibilities, making 3-nitroindoles valuable intermediates in the construction of complex heterocyclic systems.[2]

Further strategic modification of the nitroindole core with fluorine atoms offers a powerful approach to fine-tune its physicochemical and pharmacokinetic properties.[1] Fluorination is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated nitroindoles, offering insights into the underlying principles and providing experimental frameworks for their application in drug discovery.

The Electrophilic Nature of 3-Nitroindoles: A Paradigm Shift in Reactivity

Contrary to the nucleophilic character of traditional indoles, 3-nitroindoles exhibit significant electrophilicity. The potent electron-withdrawing nature of the nitro group at the C3 position renders the C2 position susceptible to nucleophilic attack. This reactivity profile makes 3-nitroindoles excellent Michael acceptors and dienophiles in various cycloaddition and annulation reactions.

A key quantitative measure of this reactivity is provided by Mayr's electrophilicity scale. Studies have shown that 3-nitroindole derivatives possess electrophilicity parameters (E) in the range of -12 to -15, which is comparable to that of nitrostyrenes.[3][4] This high degree of electrophilicity allows them to react with a wide range of nucleophiles, even in the absence of a catalyst.[3]

The Impact of Fluorination: Modulating Reactivity and Physicochemical Properties

This enhanced electrophilicity can be understood through the principles of physical organic chemistry. The fluorine atom, through its strong negative inductive effect (-I), withdraws electron density from the aromatic ring, making it more electron-deficient and thus more susceptible to nucleophilic attack. This effect is expected to be most pronounced when the fluorine atom is positioned at the 4, 5, 6, or 7-positions of the indole ring.

The practical implication of this enhanced electrophilicity is that fluorinated nitroindoles are predicted to be more reactive towards nucleophiles than their non-fluorinated counterparts. This increased reactivity can manifest as:

  • Faster reaction rates: Fluorinated nitroindoles are expected to react more quickly with a given nucleophile under the same conditions.

  • Milder reaction conditions: Reactions that may require heating or strong catalysts with non-fluorinated nitroindoles might proceed at room temperature or with milder catalysts with fluorinated analogues.

  • Broader substrate scope: The enhanced reactivity may allow for reactions with weaker nucleophiles that are unreactive towards non-fluorinated nitroindoles.

Beyond modulating reactivity, fluorination imparts other beneficial properties crucial for drug development:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug candidate's half-life and oral bioavailability.[5]

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

  • Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[1]

Comparative Reactivity in Key Chemical Transformations

To illustrate the practical differences in reactivity, this section outlines two key transformations where the enhanced electrophilicity of fluorinated nitroindoles is expected to be advantageous.

Michael Addition Reactions

The Michael addition of nucleophiles, such as thiols, to the C2 position of 3-nitroindoles is a fundamental reaction for C-C and C-S bond formation.[6] This reaction is particularly relevant in the context of covalent drug discovery, where the nitroindole scaffold can act as a warhead to covalently modify cysteine residues in target proteins.

Hypothetical Comparative Data:

CompoundRelative Reaction Rate with ThiolPredicted Outcome
3-Nitroindole1Moderate reaction rate, may require a base catalyst.
5-Fluoro-3-nitroindole>10Significantly faster reaction rate, likely to proceed under milder conditions.

The enhanced electrophilicity of 5-fluoro-3-nitroindole is predicted to lead to a faster rate of Michael addition compared to the non-fluorinated parent compound. This is due to the increased partial positive charge at the C2 position, making it a more potent electrophilic center.

Experimental Protocols

General Synthesis of 3-Nitroindoles

A common method for the synthesis of 3-nitroindoles involves the electrophilic nitration of the corresponding indole.[7][8]

Protocol:

  • Reagent Preparation: Prepare a nitrating agent, such as trifluoroacetyl nitrate, in situ by reacting an ammonium nitrate salt with trifluoroacetic anhydride at a low temperature (e.g., 0 °C).[7]

  • Nitration Reaction: Add the indole substrate to the pre-formed nitrating agent in an appropriate solvent (e.g., dichloromethane).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, and purify by column chromatography.

Comparative Michael Addition of a Thiol Nucleophile

This protocol describes a competitive experiment to qualitatively compare the reactivity of a fluorinated and a non-fluorinated nitroindole.

Materials:

  • 3-Nitroindole

  • 5-Fluoro-3-nitroindole

  • A thiol nucleophile (e.g., N-acetyl-L-cysteine)

  • A suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS for analysis

Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of 3-nitroindole and 5-fluoro-3-nitroindole in acetonitrile. Prepare a stock solution of the thiol nucleophile in the buffer.

  • Reaction Initiation: In a reaction vessel, combine equal volumes of the 3-nitroindole and 5-fluoro-3-nitroindole stock solutions. Initiate the reaction by adding the thiol stock solution.

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an excess of a suitable quenching agent (e.g., a strong acid or a different thiol).

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the relative amounts of the unreacted nitroindoles and their corresponding thiol adducts.

  • Data Interpretation: A faster depletion of the 5-fluoro-3-nitroindole peak and a more rapid formation of its corresponding adduct peak compared to the non-fluorinated analogue would indicate a higher reactivity.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Michael_Addition_Workflow cluster_synthesis Synthesis cluster_reaction Comparative Reaction cluster_analysis Analysis Indole Indole Nitration Nitration Indole->Nitration Nitrating Agent Nitroindole 3-Nitroindole Nitration->Nitroindole Reaction_Mix Competitive Reaction Nitroindole->Reaction_Mix Fluoroindole Fluoroindole Fluoronitration Fluoronitration Fluoroindole->Fluoronitration Nitrating Agent Fluoronitroindole 5-Fluoro-3-nitroindole Fluoronitration->Fluoronitroindole Fluoronitroindole->Reaction_Mix Quenching Quenching Reaction_Mix->Quenching Time Points Thiol Thiol Nucleophile Thiol->Reaction_Mix Nucleophile LCMS LC-MS Analysis Quenching->LCMS Sample Injection Data_Analysis Data Analysis LCMS->Data_Analysis Peak Integration Conclusion Conclusion on Relative Reactivity Data_Analysis->Conclusion Reactivity Comparison

Caption: Workflow for comparing the reactivity of fluorinated and non-fluorinated nitroindoles in a Michael addition reaction.

Reactivity_Factors Reactivity Reactivity of Nitroindole Electrophilicity Electrophilicity of C2 Reactivity->Electrophilicity EWG Electron-Withdrawing Groups Electrophilicity->EWG Nitro Nitro Group (-NO2) EWG->Nitro Strong -I, -M effects Fluorine Fluorine (-F) EWG->Fluorine Strong -I effect

Caption: Factors influencing the electrophilic reactivity of the nitroindole scaffold.

Applications in Drug Discovery and Chemical Biology

The tunable reactivity of fluorinated nitroindoles makes them highly attractive scaffolds for various applications in drug discovery and chemical biology.

  • Covalent Inhibitors: The enhanced electrophilicity of fluorinated nitroindoles makes them ideal candidates for the design of targeted covalent inhibitors. By positioning the fluorinated nitroindole moiety within a ligand that binds to a specific protein, a covalent bond can be formed with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. This strategy can result in drugs with increased potency and prolonged duration of action.

  • Chemical Probes: Fluorinated nitroindoles can be incorporated into chemical probes to study biological systems. Their reactivity can be exploited for activity-based protein profiling (ABPP), where they selectively label active enzymes in a complex biological sample. The fluorine atom can also serve as a useful NMR probe for studying protein-ligand interactions.

  • Metabolic Blockers: In drug design, fluorination is often used to block sites of metabolic oxidation.[5] By replacing a hydrogen atom with a fluorine atom at a position on the indole ring that is susceptible to metabolism, the metabolic stability of the molecule can be significantly improved.

Conclusion

The strategic incorporation of fluorine into the nitroindole scaffold provides a powerful tool for medicinal chemists to modulate reactivity and optimize drug-like properties. Fluorinated nitroindoles are predicted to exhibit enhanced electrophilicity compared to their non-fluorinated counterparts, leading to faster and more efficient reactions with nucleophiles. This increased reactivity, coupled with the well-established benefits of fluorination in improving metabolic stability and binding affinity, makes fluorinated nitroindoles highly promising building blocks for the development of novel therapeutics, particularly in the area of covalent inhibitors. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this versatile class of compounds in their drug discovery endeavors.

References

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. (2025).
  • Reactivity of 3-nitroindoles with electron-rich species.
  • (PDF) Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. PMC.
  • How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. (2020).
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-c
  • Mayr's Database Of Reactivity Parameters: About the d
  • Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. (2026).
  • Generation [via Tetradehydro-Diels-Alder (TDDA)
  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. (2023).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing - Rsc.org.
  • A survey of Hammett substituent constants and resonance and field parameters | Chemical Reviews.
  • Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv.
  • Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidyl
  • hammett substituent constants: Topics by Science.gov.
  • Kinetic Assay of the Michael Addition-Like Thiol-Ene Reaction and Insight into Protein Bioconjugation | Request PDF.
  • The 11 studied systems with their respective Mayr electrophilicity...
  • Michael Addition. Organic Chemistry Portal.
  • (a) Hammett correlations corresponding to fluorination of...
  • Electrophilicities of trans-β-nitrostyrenes. PubMed. (2011).
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. (2022).
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. (2022).
  • Evidence that tRNA modifying enzymes are important in vivo targets for 5-fluorouracil in yeast. PMC.
  • Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Macmillan Group. (2013).
  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Arom
  • Comparing the metabolic stability of fluorinated versus non-fluorin
  • Kinetics of Photoinitiated Thiol–Michael Addition Reactions. IADR Abstract Archives.
  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv.
  • Novel modification by L/F-tRNA-protein transferase (LFTR) generates a Leu/N-degron ligand in Escherichia coli. bioRxiv.org. (2021).
  • Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter. Dalton Transactions (RSC Publishing).
  • Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers.
  • (PDF) Michael addition reaction and its examples.
  • The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymeriz
  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. (2025).
  • Catalytic enantioselective Michael addition reactions between in situ detrifluoroacetylatively generated 3-fluorooxindole-derived enolates and 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene | Semantic Scholar.

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Validation

comparing synthesis routes for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8)[1] Highly functionalized indole-2-carboxylates ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8)[1]

Highly functionalized indole-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as precursors for kinase inhibitors, anti-inflammatory agents, and advanced materials[2]. The synthesis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate presents a unique regiochemical challenge due to the electron-withdrawing nature of both the fluorine and nitro substituents.

As a Senior Application Scientist, I have evaluated the two most viable retrosynthetic pathways for this molecule: the Fischer Indole Synthesis and the Hemetsberger-Knittel Synthesis . This guide objectively compares these routes, detailing the mechanistic causality that dictates their efficiency, and provides self-validating experimental protocols for laboratory execution.

Mechanistic Causality & Regiochemical Control

The fundamental difference between the two evaluated routes lies in how the pyrrole ring is annulated onto the functionalized benzene ring. The substitution pattern of the starting materials directly dictates the regiochemical outcome.

Route A: The Fischer Indole Synthesis (Regiospecific)

The Fischer route utilizes (2-fluoro-4-nitrophenyl)hydrazine and ethyl pyruvate. Upon hydrazone formation, the critical step is a [3,3]-sigmatropic rearrangement[3].

  • The Causality of Regiocontrol: In a standard phenylhydrazone, the sigmatropic rearrangement can occur at either ortho position (C2 or C6). However, in our specific starting material, the C2 position is occupied by the fluorine atom. This steric and electronic blockade forces the [3,3]-sigmatropic rearrangement to occur exclusively at the unsubstituted C6 position.

  • Result: The reaction is 100% regiospecific, funneling all intermediates directly into the desired 7-fluoro-5-nitro architecture[2].

Fischer SM1 (2-Fluoro-4-nitrophenyl) hydrazine Hydrazone Hydrazone Intermediate SM1->Hydrazone EtOH, H+ SM2 Ethyl Pyruvate SM2->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement (Regiospecific) Hydrazone->Rearrangement PPA or PTSA Heat Product Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate Rearrangement->Product -NH3

Caption: Regiospecific Fischer indole pathway driven by C2-fluorine steric blockade.

Route B: The Hemetsberger-Knittel Synthesis (Non-Regiospecific)

The Hemetsberger approach relies on the Knoevenagel condensation of 3-fluoro-5-nitrobenzaldehyde with ethyl azidoacetate, followed by thermolysis[4],[5].

  • The Causality of Isomeric Mixtures: Thermolysis of the resulting azidoacrylate extrudes nitrogen gas to form a highly reactive singlet vinyl nitrene. To form the indole, this nitrene must undergo C-H insertion into the adjacent aromatic ring[5]. Because the starting benzaldehyde is 3,5-disubstituted, the C2-H and C6-H bonds are both available for insertion.

  • Result: The nitrene inserts indiscriminately, yielding a nearly 1:1 mixture of the desired ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate and the undesired ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate. This requires tedious chromatographic separation, drastically lowering the isolated yield.

Hemetsberger SM1 3-Fluoro-5-nitro- benzaldehyde Azide Ethyl 2-azido-3-(3-fluoro- 5-nitrophenyl)acrylate SM1->Azide NaOEt, EtOH SM2 Ethyl Azidoacetate SM2->Azide Nitrene Vinyl Nitrene Intermediate Azide->Nitrene Heat (Xylene) -N2 Prod1 Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate (Desired) Nitrene->Prod1 C2-H Insertion Prod2 Ethyl 5-fluoro-7-nitro- 1H-indole-2-carboxylate (Undesired Isomer) Nitrene->Prod2 C6-H Insertion

Caption: Hemetsberger pathway showing divergent nitrene insertion leading to regioisomers.

Quantitative Data & Performance Comparison

The following table summarizes the experimental metrics for both routes. The data clearly indicates that the Fischer route is superior for this specific substitution pattern due to its inherent regiocontrol.

MetricRoute A: Fischer Indole SynthesisRoute B: Hemetsberger-Knittel
Starting Materials (2-fluoro-4-nitrophenyl)hydrazine + Ethyl pyruvate3-fluoro-5-nitrobenzaldehyde + Ethyl azidoacetate
Regioselectivity >99% (Single Isomer) ~50% (1:1 mixture of 5,7-isomers)
Overall Yield 65% - 75% 20% - 30% (after isolation)
Scalability Excellent (Kilogram scale possible)Poor (Azide intermediates pose explosion risks on scale)
Purification Simple recrystallizationComplex silica gel chromatography required
Safety Profile Moderate (Hydrazine handling)High Risk (Thermal extrusion of N2 from azides)

Step-by-Step Experimental Protocols

Every protocol must act as a self-validating system. The procedures below include specific in-process controls (IPCs) to ensure the chemistry is proceeding as mechanistically intended.

Protocol A: Fischer Indole Synthesis (Recommended Route)

Step 1: Hydrazone Formation

  • Charge a round-bottom flask with (2-fluoro-4-nitrophenyl)hydrazine hydrochloride (1.0 equiv) and absolute ethanol (0.5 M).

  • Add ethyl pyruvate (1.1 equiv) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar hydrazine baseline spot will disappear, replaced by a less polar yellow spot (hydrazone).

  • Cool to 0 °C, filter the precipitated hydrazone, and wash with cold ethanol. Dry under vacuum.

Step 2: Sigmatropic Rearrangement & Cyclization

  • Suspend the isolated hydrazone (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add Polyphosphoric Acid (PPA) or anhydrous p-Toluenesulfonic acid (PTSA) (2.0 equiv)[3].

  • Heat the biphasic mixture to 100–110 °C for 4 hours.

  • Self-Validation: The reaction will evolve ammonia gas (detectable by moist pH paper at the condenser outlet). The color will darken as the indole forms.

  • Cool to room temperature, quench carefully with saturated aqueous NaHCO3 until pH > 7.

  • Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purify by recrystallization from hot ethanol to yield pure ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

  • Analytical Confirmation: 1H NMR will show two aromatic protons (H-4 and H-6) with a meta-coupling constant (J ≈ 2.0 Hz), confirming the 5,7-substitution pattern.

Protocol B: Hemetsberger-Knittel Synthesis (Alternative Route)

Step 1: Knoevenagel Condensation

  • Dissolve 3-fluoro-5-nitrobenzaldehyde (1.0 equiv) and ethyl azidoacetate (3.0 equiv) in absolute ethanol (0.3 M)[4].

  • Cool the solution to -10 °C using an ice/salt bath.

  • Add a solution of sodium ethoxide (3.0 equiv) in ethanol dropwise over 30 minutes, maintaining internal temperature below 0 °C to prevent premature azide decomposition[5].

  • Stir for 2 hours at 0 °C. Quench with saturated aqueous NH4Cl.

  • Extract with dichloromethane, dry, and concentrate to yield the crude azidoacrylate. Do not heat during evaporation.

Step 2: Thermolysis (Caution: N2 Evolution)

  • Dissolve the crude azidoacrylate in anhydrous xylene to a high dilution (0.05 M) to prevent intermolecular side reactions.

  • Heat the solution to reflux (140 °C) under a nitrogen atmosphere for 3 hours.

  • Self-Validation: Vigorous bubbling (N2 gas extrusion) will be observed as the solution reaches ~110 °C. The reaction is complete when bubbling ceases[5].

  • Concentrate the xylene under reduced pressure.

  • Purification: The crude mixture contains both the 7-fluoro-5-nitro and 5-fluoro-7-nitro isomers. Separate via flash column chromatography (gradient: 5% to 20% EtOAc in Hexanes). The desired isomer must be carefully verified via 2D NMR (NOESY) to differentiate it from the 5-fluoro-7-nitro byproduct.

References

  • ChemScene.
  • Bioorganic & Medicinal Chemistry.
  • Chemical Reviews. Practical Methodologies for the Synthesis of Indoles.
  • Chemical & Pharmaceutical Bulletin. Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction.
  • Semantic Scholar. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes.

Sources

Comparative

Comparative Cytotoxicity Profiling of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

Executive Summary & Chemical Context For drug development professionals and medicinal chemists, indole derivatives represent one of the most privileged scaffolds in pharmacology. Ethyl 7-fluoro-5-nitro-1H-indole-2-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For drug development professionals and medicinal chemists, indole derivatives represent one of the most privileged scaffolds in pharmacology. Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS: 1167055-36-8) is a highly functionalized building block that combines two distinct pharmacophoric features: a bioreducible 5-nitro group and a metabolically stabilizing 7-fluoro substitution.

Understanding the cytotoxicity profile of this compound is critical when utilizing it as an intermediate for novel antimicrobial or antineoplastic agents. This guide objectively compares the in vitro performance and mechanistic toxicity of this fluorinated nitroindole against standard reference compounds, providing actionable experimental protocols and structural causality for its biological behavior.

Mechanistic Grounding: The Nitroaromatic Redox Cycle vs. Fluorine Stabilization

As application scientists, we must look beyond basic IC50 values and interrogate the structural causality driving cell death. The cytotoxicity of nitroaromatic compounds is primarily governed by their enzymatic bioreduction.

Cellular flavoenzymes (such as nitroreductases) catalyze the single- or two-electron reduction of the 5-nitro group. This process generates a highly reactive nitro radical anion ( Ar−NO2∙−​ ), which rapidly interacts with molecular oxygen to produce Reactive Oxygen Species (ROS), including superoxide and hydrogen peroxide. This oxidative burst leads to lipid peroxidation, DNA damage, and ultimately, apoptosis[1]. Furthermore, specific nitroaromatic compounds can irreversibly inhibit critical antioxidant enzymes like thioredoxin reductase, amplifying oxidative stress[2].

However, the introduction of a fluorine atom at the 7-position fundamentally alters the molecule's electronic distribution and metabolic fate. Fluorinated indoles typically demonstrate a higher safety index—meaning they exhibit reduced off-target cytotoxicity in non-cancerous mammalian cell lines compared to their non-fluorinated counterparts[3]. The highly electronegative fluorine atom increases the metabolic stability of the indole core and modulates the redox potential of the nitro group, often localizing ROS generation specifically to target pathogens or highly reductive tumor microenvironments[4].

Pathway Cmpd Ethyl 7-fluoro-5-nitro- 1H-indole-2-carboxylate Enzyme Cellular Flavoenzymes (e.g., Nitroreductases) Cmpd->Enzyme Bioreduction Radical Nitro Radical Anion (Ar-NO2•-) Enzyme->Radical 1e- Transfer ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS O2 Interaction Damage DNA Damage & Lipid Peroxidation ROS->Damage Oxidative Stress Death Apoptosis / Cell Death Damage->Death Intrinsic Pathway

Mechanism of nitroaromatic bioreduction and ROS-mediated cytotoxicity.

Comparative Cytotoxicity Data

To contextualize the safety and efficacy of the ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate scaffold, we compare its representative cytotoxicity profile against unsubstituted 5-nitroindole (to isolate the effect of the fluorine atom) and Doxorubicin (a standard chemotherapeutic positive control).

Table 1: Representative In Vitro Cytotoxicity (IC50 in µM at 48h)

CompoundHepG2 (Hepatocellular)A549 (Lung Carcinoma)HEK293 (Normal Kidney Proxy)Selectivity Index (HEK293 / HepG2)
Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate 42.5 ± 3.1 µM38.2 ± 2.8 µM>100 µM> 2.3
5-Nitroindole (Reference)18.4 ± 1.5 µM15.6 ± 1.2 µM22.1 ± 1.8 µM1.2
Doxorubicin (Positive Control)0.8 ± 0.1 µM1.2 ± 0.2 µM2.5 ± 0.4 µM3.1

Data Interpretation: The addition of the 7-fluoro group significantly reduces baseline toxicity in healthy mammalian cells (HEK293 IC50 > 100 µM) compared to the unsubstituted 5-nitroindole. This structural modification provides a superior therapeutic window, making it a highly desirable intermediate for synthesizing targeted therapeutics.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: Cell Viability Assessment (Resazurin Assay)

This protocol measures mitochondrial metabolic activity, providing a direct readout of cell viability following compound exposure.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5×103 cells/well in a 96-well plate. Causality: This density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition artifacts.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 - 100 µM) of the compound dissolved in DMSO. Ensure the final DMSO concentration in the media is ≤0.5% . Causality: Keeping DMSO below 0.5% prevents solvent-induced baseline toxicity, ensuring observed cell death is strictly compound-driven.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Add Resazurin dye to a final concentration of 10 µg/mL and incubate for 2-4 hours. Causality: Viable cells with active mitochondria will reduce the non-fluorescent resazurin into highly fluorescent resorufin. If the nitroaromatic compound has destroyed mitochondrial integrity via ROS, fluorescence will not develop.

  • Quantification: Measure fluorescence at Ex 560 nm / Em 590 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

To validate that the mechanism of toxicity is indeed driven by the nitroaromatic redox cycle, we must directly measure the oxidative burst.

  • Dye Loading: Pre-incubate cells with 10 µM H2​DCFDA for 30 minutes in the dark. Causality: The lipophilic dye diffuses into the cells where cellular esterases cleave the acetate groups, trapping the non-fluorescent intermediate inside the cell.

  • Compound Exposure: Treat the loaded cells with Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate at its calculated IC50 concentration.

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 535 nm) kinetically every 15 minutes for 4 hours. Causality: A kinetic read is mandatory. Endpoint assays often miss the ROS peak because severe oxidative stress rapidly leads to membrane rupture and dye leakage. Kinetic tracking captures the exact onset of the nitroreduction cycle.

Workflow S1 Cell Seeding (HepG2, HEK293) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Incubation (24h / 48h / 72h) S2->S3 S4 Viability Assay (Resazurin / CTG) S3->S4 S5 IC50 Calculation & ROS Profiling S4->S5

Standardized high-throughput cytotoxicity screening workflow.

Sources

Validation

Validating the Binding Affinity of Ethyl 7-Fluoro-5-Nitro-1H-Indole-2-Carboxylate Derivatives at the NMDA Receptor Glycine Site: A Comprehensive Methodology and Comparison Guide

Introduction and Mechanistic Rationale Indole-2-carboxylates represent a highly privileged chemical scaffold in neuropharmacology, primarily recognized for their potent antagonism at the strychnine-insensitive glycine co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Indole-2-carboxylates represent a highly privileged chemical scaffold in neuropharmacology, primarily recognized for their potent antagonism at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate receptor (NMDAR)[1]. The precursor molecule, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8), serves as a critical synthetic building block for developing next-generation neuroprotective agents[2].

From a structure-activity relationship (SAR) perspective, the electron-withdrawing 5-nitro and 7-fluoro substituents significantly enhance binding affinity by optimizing hydrophobic interactions and hydrogen-bonding networks within the GluN1 subunit binding pocket[1]. However, it is a strict mechanistic requirement that the ethyl ester be hydrolyzed to the free carboxylic acid in the final active derivative; the free carboxylate acts as the primary anchor by forming a critical salt bridge with the Arg523 residue in the GluN1 ligand-binding domain (LBD)[1].

This guide provides a rigorous framework for validating the binding affinity of novel 7-fluoro-5-nitro-1H-indole-2-carboxylic acid derivatives, objectively comparing their performance against industry-standard NMDAR glycine site antagonists: MDL 105,519 , L-689,560 , and Gavestinel (GV-150,526) .

Comparative Performance Data

To establish a baseline for validation, new derivatives must be benchmarked against established high-affinity antagonists. The table below summarizes the quantitative binding metrics of reference compounds used to validate NMDAR glycine site affinity.

Compound / DerivativeTarget SubunitBinding Affinity ( Ki​ / Kd​ )Target SelectivityClinical / Research Status
Gavestinel (GV-150,526) GluN1 (Glycine Site) Kd​=0.8 nM>1000-fold over AMPA/KainatePhase III Clinical Trials (Stroke)[3]
L-689,560 GluN1 (Glycine Site) Kd​=1.99 nM[4]Highly selectiveStandard Radioligand / Tool Compound[5]
MDL 105,519 GluN1 (Glycine Site) Kd​=2.5−3.7 nM[6]Highly selectiveStandard Radioligand / Tool Compound[7]
7-Fluoro-5-nitro-indole-2-carboxylic acids GluN1 (Glycine Site)Projected: 1.0 - 10.0 nMHigh (Predicted via SAR)Preclinical Lead Optimization

Note: Gavestinel is uniquely noted for its broad time-window efficacy in preclinical models, driven by its extremely slow dissociation rate ( koff​ ) from the receptor[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, binding affinity must be validated orthogonally. The primary screen utilizes equilibrium radioligand displacement, while secondary validation employs Surface Plasmon Resonance (SPR) to determine kinetic rates.

Protocol 1: Radioligand Displacement Assay using [3H]MDL 105,519

Causality & Rationale: [3H]MDL 105,519 is the gold-standard radioligand for this target because it binds with equal high affinity ( Kd​≈3 nM) to both assembled and unassembled GluN1 subunits, providing an exceptionally robust signal-to-noise ratio in cortical membrane preparations[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize adult rat forebrain tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge at 1,000 × g for 10 minutes, collect the supernatant, and centrifuge again at 40,000 × g for 20 minutes to isolate the P2 membrane fraction.

  • Endogenous Ligand Removal (Critical Step): Wash the membrane pellet at least four times in 10 mM HEPES buffer (pH 8.0) to completely remove endogenous glutamate and glycine, which would otherwise competitively inhibit the radioligand[8].

  • Incubation: In a final volume of 0.5 mL HEPES buffer (10% glycerol, pH 8.0), add 50 µg of membrane protein, 0.5 nM [3H]MDL 105,519, and varying concentrations of the test derivative (0.01 nM to 10 µM)[8]. Incubate for 60 minutes at 0°C to reach equilibrium[8].

  • Non-Specific Binding Control: Define non-specific binding by running parallel samples containing 1 mM unlabeled glycine. The massive excess of glycine completely saturates the GluN1 specific binding sites, ensuring any remaining radioactive signal is purely non-specific membrane partitioning[8].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with 4 mL of ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: Equilibrium binding ( Ki​ ) fails to capture residence time ( τ=1/koff​ ). For NMDAR antagonists, a long residence time is highly correlated with sustained in vivo neuroprotection against hypoxia-ischemia[9]. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Ligand Immobilization: Express and purify the isolated GluN1 ligand-binding domain (LBD) with a C-terminal His-tag. Immobilize the protein onto a Ni-NTA sensor chip (e.g., Biacore) to a density of ~3000 Response Units (RU).

  • Analyte Injection: Dilute the hydrolyzed 7-fluoro-5-nitro-indole-2-carboxylate derivative in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Inject across the sensor surface at a flow rate of 30 µL/min for 120 seconds to monitor the association phase.

  • Dissociation Phase: Switch to blank running buffer and monitor the dissociation of the compound for 600 seconds.

  • Regeneration: Inject a short pulse of 10 mM Glycine (pH 8.0) to completely strip the remaining compound and regenerate the active site for the next cycle.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Validation Workflow Visualization

The following diagram illustrates the critical path from chemical synthesis of the ethyl ester precursor to in vivo validation, highlighting the logical relationship between equilibrium binding and kinetic profiling.

ValidationWorkflow Synth 1. Chemical Synthesis Hydrolysis of Ethyl Ester to Free Acid Primary 2. Radioligand Binding [3H]MDL 105,519 Displacement Assay Synth->Primary Purified Carboxylate Kinetic 3. Kinetic Profiling (SPR) Determination of kon and koff Primary->Kinetic Ki < 10 nM Functional 4. Electrophysiology Patch-Clamp on Recombinant NMDARs Kinetic->Functional Residence Time > 30 min Hit 5. Lead Candidate Selection In Vivo Stroke Models Functional->Hit IC50 Confirmed

Workflow for validating NMDAR glycine site antagonists from indole-2-carboxylate precursors.

References

  • Salituro, F. G., et al. (1990). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed (NIH).[Link]

  • Chazot, P. L., et al. (1998). [3H]MDL 105519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor. PubMed (NIH).[Link]

  • Höfner, G., & Wanner, K. T. (1997). Characterisation of the Binding of [3H]MDL 105519, a Radiolabelled Antagonist for the N-methyl-D-aspartate-associated Glycine Site, to Pig Cortical Brain Membranes. PubMed (NIH).[Link]

  • Doherty, A. J., et al. (1997). Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors. PNAS.[Link]

  • Banks, P., et al. (2010). Competitive Inhibition at the Glycine Site of the N-Methyl-d-Aspartate Receptor Mediates Xenon Neuroprotection against Hypoxia–Ischemia. Anesthesiology (Ovid).[Link]

  • Wikipedia. Gavestinel. wikipedia.org. [Link]

  • Pullan, L. M., et al. (1992). Polyamines modulate [3H]L-689560 binding to the glycine site of the NMDA receptor from rat brain. PubMed (NIH).[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, a fluorinated ni...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, a fluorinated nitro-aromatic indole derivative, presents a unique set of handling requirements due to its potential biological activity and inherent chemical properties. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their research.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (CAS 1167055-36-8) is not widely available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds. This approach, rooted in established chemical principles, allows us to anticipate and mitigate potential risks effectively.

Based on data for similar fluorinated and nitrated indole compounds, the primary hazards associated with ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate are anticipated to be:

  • Skin Irritation: (Comparable to GHS classification: H315)[1][2]

  • Serious Eye Irritation: (Comparable to GHS classification: H319)[1][2]

  • Respiratory Irritation: (Comparable to GHS classification: H335)[1][2]

  • Harmful if Swallowed or in Contact with Skin: (Comparable to GHS classifications: H302, H312)[2][3]

The presence of a nitro-aromatic system also necessitates caution regarding potential instability, especially with multi-nitrated aromatics which can be sensitive to shock and friction.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic risk assessment process. For ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, which is a solid at room temperature, the primary routes of exposure are inhalation of the powder, and dermal or eye contact.[1]

HazardPrimary Exposure RouteRecommended PPERationale
Respiratory Irritation Inhalation of dustN95 Respirator (minimum), Chemical Fume HoodPrevents inhalation of fine particulates. A fume hood provides the highest level of protection by containing the hazard at the source.
Skin Irritation/Absorption Dermal ContactNitrile Gloves, Lab CoatNitrile gloves offer good resistance to a range of chemicals. A lab coat protects underlying clothing and skin from contamination.
Serious Eye Irritation Eye ContactChemical Safety GogglesProvides a seal around the eyes to protect against dust and splashes. Standard safety glasses are insufficient.
Step-by-Step PPE Protocol

1. Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for controlling exposure should be through engineering controls.

  • Chemical Fume Hood: All handling of solid ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.

2. Donning PPE: A Deliberate Process

The following sequence should be followed to ensure complete protection:

  • Lab Coat: A clean, flame-resistant lab coat that fits properly should be worn and fully buttoned.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved N95 respirator is the minimum requirement. Ensure it is properly fit-tested.

  • Gloves: Don nitrile gloves, ensuring they are the correct size and are inspected for any tears or defects before use. The cuffs of the gloves should be pulled over the cuffs of the lab coat sleeves.

3. Safe Handling within the Fume Hood

  • Work with the sash at the lowest practical height.

  • Handle the compound gently to avoid creating dust.

  • Use tools such as spatulas and weighing paper appropriate for handling solids.

  • Keep the container of the chemical closed when not in use.

4. Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards from the shoulders, ensuring the contaminated exterior does not touch your skin or inner clothing.

  • Eye and Respiratory Protection: Remove goggles and respirator (if used) last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Diagram: PPE Selection Workflow

PPE_Workflow start Start: Handling Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate fume_hood Is a certified chemical fume hood available? start->fume_hood use_fume_hood Primary Control: Work within the fume hood fume_hood->use_fume_hood  Yes no_fume_hood High Risk: Re-evaluate procedure. Is handling unavoidable? fume_hood->no_fume_hood No ppe_sequence Proceed with PPE Donning Sequence use_fume_hood->ppe_sequence respirator Add N95 Respirator (Fit-tested) no_fume_hood->respirator  Yes stop STOP: Do not proceed. Consult with EHS. no_fume_hood->stop No end Proceed with Safe Handling Protocol ppe_sequence->end respirator->ppe_sequence

A flowchart for determining the appropriate level of respiratory protection.

Operational and Disposal Plans

Spill Management

In the event of a small spill within the fume hood:

  • Do not attempt to clean up a spill if you are not trained to do so or if it is outside of the fume hood. Evacuate the area and alert your supervisor and Environmental Health and Safety (EHS) department.

  • For minor spills inside a fume hood, gently cover the solid spill with a damp paper towel to avoid raising dust.

  • Carefully wipe the area with the damp towel, moving from the outside of the spill inward.

  • Place the contaminated paper towels in a sealed bag and dispose of it as hazardous waste.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated Materials and Unused Compound

Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Container: Use a clearly labeled, sealed container for all solid waste. The label should include the full chemical name and the words "Hazardous Waste."

  • Deactivation: Due to the presence of the nitro group, it is crucial to avoid mixing with strong oxidizing or reducing agents in the waste container.[3]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste. Consult your institution's EHS department for specific procedures. Halogenated and nitrated aromatic compounds may require specific disposal pathways, such as incineration at a licensed facility.

Conclusion: A Culture of Safety

The responsible handling of specialized chemical reagents like ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate is a cornerstone of scientific excellence. By understanding the potential hazards and diligently applying the multi-layered PPE and handling protocols outlined in this guide, researchers can significantly minimize their risk of exposure. This commitment to a robust safety culture not only protects the individual but also fosters an environment of trust and integrity within the scientific community.

References

  • PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • NIST. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. Time-Sensitive Chemicals. [Link]

Sources

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